T-3764518
Description
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Properties
IUPAC Name |
[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGUBMHUHTULAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of T-3764518
Abstract
This compound is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1] SCD1 is responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a process vital for the synthesis of complex lipids, membrane fluidity, and cellular signaling. Upregulation of SCD1 is a common feature in various cancers, contributing to tumor cell proliferation and survival. This compound exerts its antitumor effects by inhibiting SCD1, leading to an accumulation of SFAs and a subsequent induction of endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and in vivo efficacy, based on preclinical studies.
Core Mechanism of Action: SCD1 Inhibition
This compound is a highly potent inhibitor of SCD1, with a reported IC50 value of 4.7 nM. Its primary mechanism of action is the direct inhibition of the desaturation of stearoyl-CoA to oleoyl-CoA.[1] This enzymatic step is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids within the cell.
The inhibition of SCD1 by this compound leads to a significant shift in the cellular lipid profile, characterized by:
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Increased Saturated Fatty Acid (SFA) Levels: The blockage of the desaturation pathway results in the accumulation of SFAs, such as palmitic and stearic acid.
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Decreased Monounsaturated Fatty Acid (MUFA) Levels: The production of MUFAs, primarily oleic acid, is significantly reduced.
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Altered Membrane Composition: The change in the SFA/MUFA ratio impacts the composition and fluidity of cellular membranes, including the endoplasmic reticulum.[1]
This disruption of lipid homeostasis is the initiating event that triggers downstream cellular stress responses and ultimately leads to cancer cell death.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SCD1 Inhibition) | 4.7 nM | Not specified | Imamura K, et al. 2017 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Outcome | Reference |
| HCT-116 (Colorectal Cancer) | This compound (oral) | Slowed tumor growth | Nishizawa S, et al. 2017[1] |
| MSTO-211H (Mesothelioma) | This compound (oral) | Slowed tumor growth | Nishizawa S, et al. 2017[1] |
| 786-O (Renal Cancer) | 1 mg/kg, bid (oral) | Tumor growth suppression | Imamura K, et al. 2017[3] |
Table 3: In Vivo Pharmacodynamic and Pharmacokinetic Profile of this compound in Mice
| Parameter | Dose | Tumor Model | Observation | Reference |
| Pharmacodynamic Marker Reduction | 0.3 mg/kg, bid (oral) | HCT-116 | Significant reduction of SCD1 product/substrate ratio | Imamura K, et al. 2017[3] |
| Pharmacokinetics | Not specified | Not specified | Excellent pharmacokinetic profile | Imamura K, et al. 2017[3] |
Signaling Pathways
The inhibition of SCD1 by this compound triggers a cascade of cellular events, primarily centered around the induction of ER stress and the subsequent activation of apoptotic pathways.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of SFAs and the altered lipid composition of the ER membrane lead to a state of ER stress. This activates the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis. The key sensors of the UPR that are activated in response to this compound-induced ER stress include:
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PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4).[2]
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IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices X-box binding protein 1 (XBP1) mRNA, leading to the production of the active XBP1s transcription factor.
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ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain.
These UPR branches collectively upregulate the expression of ER chaperones, such as the immunoglobulin heavy chain-binding protein (BiP), in an attempt to mitigate the stress.[1] However, in cancer cells treated with this compound, the sustained ER stress overwhelms the adaptive capacity of the UPR.
Induction of Apoptosis
Prolonged and unresolved ER stress, as induced by this compound, ultimately triggers programmed cell death, or apoptosis. This is mediated by the upregulation of pro-apoptotic factors downstream of the UPR, most notably CHOP (C/EBP homologous protein), a key transcription factor in ER stress-mediated apoptosis.[2]
The commitment to apoptosis is marked by the activation of a cascade of caspases. In the context of SCD1 inhibition-induced ER stress, this involves the activation of initiator caspases followed by the executioner caspase, caspase-3.[2][4] The activation of caspase-3 leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.[1]
Resistance Mechanism: AMPK-Mediated Autophagy
Studies have revealed a potential resistance mechanism to this compound involving the activation of AMP-activated protein kinase (AMPK). Inhibition of SCD1 can lead to the phosphorylation and activation of AMPK, which in turn can promote autophagy as a survival mechanism for cancer cells. This suggests that combining this compound with autophagy inhibitors could be a promising therapeutic strategy to overcome resistance.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following are summaries of key experimental methodologies based on the available literature.
In Vitro Cell Growth Inhibition Assay
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Cell Lines: HCT-116 (colorectal cancer), MSTO-211H (mesothelioma), and other cancer cell lines of interest.
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Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
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Readout: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or a luminescent cell viability assay (e.g., CellTiter-Glo).
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Analysis: The concentration of this compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.
Western Blot Analysis for Protein Expression
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Sample Preparation: Cancer cells are treated with this compound for various time points. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-PERK, IRE1α, ATF4, CHOP, cleaved caspase-3, PARP, and GAPDH as a loading control).
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Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Models
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Animal Model: Immunocompromised mice (e.g., athymic nude mice).
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Tumor Implantation: Human cancer cells (e.g., 1 x 10^7 HCT-116 or MSTO-211H cells) are subcutaneously injected into the flank of the mice.[5]
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Treatment: Once tumors reach a palpable size (e.g., ~100-200 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules (e.g., once or twice daily).[1]
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Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
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Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as the ratio of SCD1 product to substrate, by methods like liquid chromatography-mass spectrometry (LC-MS).
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers that are dependent on de novo lipogenesis. Its potent and specific inhibition of SCD1 triggers a cascade of events, including the disruption of lipid homeostasis, induction of ER stress, and ultimately, apoptotic cell death. The well-defined mechanism of action provides a strong rationale for its continued development and for the exploration of combination therapies, such as with autophagy inhibitors, to enhance its antitumor efficacy. Further investigation into the full spectrum of its activity across various cancer types and the elucidation of additional biomarkers of response will be critical for its successful clinical translation.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
T-3764518: An In-Depth Technical Guide to its SCD1 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In numerous cancers, SCD1 is overexpressed and plays a crucial role in providing the necessary lipids for rapid cell proliferation and membrane synthesis. Inhibition of SCD1 by this compound disrupts this process, leading to an accumulation of SFAs, which induces endoplasmic reticulum (ER) stress and ultimately results in cancer cell apoptosis. This technical guide provides a comprehensive overview of the this compound SCD1 inhibition pathway, including its mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a shift in the cellular lipid profile, characterized by an increased ratio of saturated to unsaturated fatty acids. This alteration in lipid composition has profound downstream effects on cancer cells, primarily through the induction of ER stress. The accumulation of SFAs disrupts ER homeostasis, triggering the Unfolded Protein Response (UPR). Persistent ER stress activates apoptotic signaling pathways, leading to programmed cell death.
dot
Caption: this compound inhibits SCD1, leading to an accumulation of saturated fatty acids, ER stress, and apoptosis.
Signaling Pathways Implicated in this compound Action
The inhibition of SCD1 by this compound perturbs several critical signaling pathways in cancer cells.
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ER Stress Pathway: The primary pathway affected is the ER stress response. The accumulation of SFAs leads to the activation of key ER stress sensors such as PERK, IRE1α, and ATF6. This results in the upregulation of downstream effectors like BiP (Binding immunoglobulin protein) and the pro-apoptotic transcription factor CHOP. A key indicator of apoptosis induction via this pathway is the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).
dot
Caption: this compound-mediated SCD1 inhibition induces ER stress, marked by BiP upregulation and PARP1 cleavage.
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Autophagy Pathway: Interestingly, SCD1 inhibition can also induce autophagy, a cellular survival mechanism. This is thought to be a compensatory response to the metabolic stress induced by this compound. The activation of AMPK (AMP-activated protein kinase) is a key event in this process. This finding suggests that combining this compound with an autophagy inhibitor could be a promising therapeutic strategy.
dot
Caption: SCD1 inhibition by this compound can trigger a pro-survival autophagy response via AMPK activation.
Quantitative Data Presentation
In Vitro Efficacy: IC50 Values
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 10 - 50 |
| MSTO-211H | Mesothelioma | 10 - 50 |
| 786-O | Renal Cell Adenocarcinoma | 10 - 50 |
Note: The exact IC50 values are reported to be in the low nanomolar range, with a representative value of 4.7 nM for SCD1 enzymatic inhibition.
In Vivo Efficacy: Xenograft Models
| Cell Line | Cancer Type | Dosing Regimen (Oral) | Tumor Growth Inhibition |
| HCT-116 | Colorectal Carcinoma | 1 mg/kg, bid | Significant Suppression |
| MSTO-211H | Mesothelioma | 1 mg/kg, bid | Significant Suppression |
| 786-O | Renal Cell Adenocarcinoma | 1 mg/kg, bid | Significant Suppression |
PD marker reduction was observed at doses as low as 0.3 mg/kg, bid, in the HCT-116 xenograft model.
Pharmacokinetic Profile in Mice
| Parameter | Value |
| Cmax | ~1 µg/mL |
| Tmax | ~2 hours |
| Half-life | ~6 hours |
| Bioavailability | Good (Orally available) |
Impact on Cellular Fatty Acid Composition
| Lipid Class | Change upon this compound Treatment in HCT-116 cells |
| Saturated Fatty Acids (SFAs) | Increased |
| Monounsaturated Fatty Acids (MUFAs) | Decreased |
| SFA:MUFA Ratio | Significantly Increased |
Experimental Protocols
Cell Viability Assay
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T-3764518: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Novel SCD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism.[1][2] Overexpression of SCD1 is implicated in various cancers, making it a compelling target for anticancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Discovery and Rationale
This compound was identified through a focused drug discovery program aimed at developing potent and orally bioavailable SCD1 inhibitors with a favorable pharmacokinetic profile for anticancer applications. The discovery process involved the strategic design of 'non-spiro' 4,4-disubstituted piperidine derivatives, moving away from an initial lead compound with poor pharmacokinetic properties.[2] Optimization of a 4-phenyl-4-(trifluoromethyl)piperidine derivative led to the identification of this compound, which demonstrated high potency and an excellent pharmacokinetic profile.[2]
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the final 4,4-disubstituted piperidine derivative. While the precise, step-by-step protocol from the primary literature is proprietary, a plausible synthetic route can be inferred from related publications on the synthesis of similar 4-phenyl-4-(trifluoromethyl)piperidine derivatives.
Note: The following is a generalized, representative synthesis scheme and has not been directly extracted from the primary literature for this compound.
Proposed Synthetic Pathway:
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
T-3764518 and Endoplasmic Reticulum Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism. By blocking the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), this compound disrupts cellular lipid homeostasis, leading to an accumulation of SFAs. This altered lipid profile induces significant endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR). The sustained activation of the UPR in cancer cells ultimately culminates in apoptosis, highlighting the therapeutic potential of this compound as an anti-cancer agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing ER stress and subsequent cellular apoptosis. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a promising anti-cancer drug candidate that targets the metabolic vulnerability of cancer cells. Many cancer cells exhibit elevated lipogenesis to support rapid proliferation and membrane synthesis. SCD1, the enzyme responsible for converting SFAs to MUFAs, is often overexpressed in various cancers and plays a crucial role in cancer cell proliferation and survival[1]. This compound selectively inhibits SCD1, leading to a shift in the cellular lipid composition, which acts as a potent trigger for ER stress[1].
Mechanism of Action: Induction of Endoplasmic Reticulum Stress
The primary mechanism of action of this compound involves the inhibition of SCD1, which catalyzes the conversion of stearoyl-CoA to oleoyl-CoA[1]. This inhibition leads to an increased ratio of saturated to unsaturated fatty acids within cellular membranes, altering their fluidity and function, and inducing ER stress[1]. The ER is a critical organelle for protein folding and lipid biosynthesis. An accumulation of unfolded or misfolded proteins, or a disruption in lipid homeostasis, activates a trio of signaling pathways collectively known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged.
The three main branches of the UPR are initiated by the ER transmembrane proteins:
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PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates pro-apoptotic genes like CHOP[2].
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IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses endoribonuclease activity that unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding[2].
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ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic domain. This active fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes[3].
Inhibition of SCD1 by this compound has been shown to activate the UPR, as evidenced by the increased expression of the ER chaperone BiP (also known as GRP78) and the induction of apoptosis, marked by the cleavage of PARP1[1]. While direct quantitative data for this compound on each UPR branch is limited, studies on other SCD1 inhibitors strongly suggest the involvement of all three pathways in the cellular response to SCD1 inhibition[2][3].
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant SCD1 inhibitors.
| Compound | Target | IC50 | Cell Line | Assay Type | Reference |
| This compound | SCD1 | 4.7 nM | - | Enzymatic Assay | [2] |
| A939572 | mSCD1 | <4 nM | - | Enzymatic Assay | [4] |
| A939572 | hSCD1 | 37 nM | - | Enzymatic Assay | [4] |
| CAY10566 | mSCD1 | 4.5 nM | - | Enzymatic Assay | [5] |
| CAY10566 | hSCD1 | 26 nM | - | Enzymatic Assay | [5] |
| MF-438 | SCD1 | 2.3 nM | - | Enzymatic Assay | [6] |
Table 1: In vitro potency of SCD1 inhibitors.
| Compound | Cell Line | Effect | Concentration | Time | Reference |
| This compound | HCT-116 | Growth Inhibition | Not specified | - | [1] |
| A939572 | Caki1 | IC50 for proliferation | 65 nM | 5 days | [4] |
| A939572 | A498 | IC50 for proliferation | 50 nM | 5 days | [4] |
| A939572 | Caki2 | IC50 for proliferation | 65 nM | 5 days | [4] |
| A939572 | ACHN | IC50 for proliferation | 6 nM | 5 days | [4] |
| MF-438 | NCI-H460 | IC50 for viability | 20-50 µM | 72 hours | [7] |
Table 2: In vitro efficacy of SCD1 inhibitors on cancer cell lines.
| Compound | Model | Dose | Effect | Reference |
| This compound | HCT-116 xenograft | Not specified | Slowed tumor growth | [1] |
| This compound | MSTO-211H xenograft | Not specified | Slowed tumor growth | [1] |
| CAY10566 | HFD-fed mice | Not specified | Ameliorated hepatic steatosis | [8][9] |
Table 3: In vivo efficacy of SCD1 inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and ER stress.
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of this compound on the viability of cancer cell lines such as HCT-116.
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Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound (or other SCD1 inhibitors) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for ER Stress Markers
This protocol outlines the steps for detecting key proteins involved in the UPR pathways.
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Cell Lysis: Treat cells with this compound for the indicated times, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., BiP/GRP78, phospho-eIF2α, total eIF2α, ATF6, XBP1s, CHOP, and cleaved PARP) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
XBP1 mRNA Splicing Assay (RT-PCR)
This assay is used to detect the activation of the IRE1 pathway.
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RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
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Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands.
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Quantitative Analysis (optional): For quantitative analysis, use real-time PCR with primers specific for sXBP1 and a housekeeping gene for normalization[10][11].
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
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Cell Treatment: Treat cells with this compound for the desired duration.
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Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Annexin V-negative/PI-negative cells are viable.
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Annexin V-positive/PI-negative cells are in early apoptosis.
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Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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In Vivo Xenograft Model (MSTO-211H)
This protocol describes a representative method for evaluating the in vivo efficacy of this compound.
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Cell Preparation: Culture MSTO-211H cells and harvest them during the exponential growth phase. Resuspend the cells in a Matrigel solution[2].
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Tumor Implantation: Subcutaneously inject 10^6 MSTO-211H cells into the flank of immunodeficient mice[2].
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
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Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and administer this compound or vehicle orally according to the desired schedule.
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Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Mechanism of this compound-induced ER stress.
Figure 2: The three branches of the Unfolded Protein Response (UPR).
Figure 3: A representative workflow for Western Blot analysis.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on de novo lipogenesis. Its ability to potently inhibit SCD1 leads to a profound induction of ER stress and the UPR, ultimately driving cancer cells towards apoptosis. This in-depth technical guide provides a foundational understanding of the mechanism of this compound, supported by quantitative data and detailed experimental protocols. Further research to elucidate the precise quantitative effects of this compound on each branch of the UPR will be crucial for its clinical development and for identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 9. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
T-3764518: A Novel Stearoyl-CoA Desaturase 1 Inhibitor Inducing Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism frequently overexpressed in various cancers. By inhibiting the conversion of saturated fatty acids to monounsaturated fatty acids, this compound disrupts cellular lipid homeostasis, leading to endoplasmic reticulum (ER) stress and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such alteration is the upregulation of de novo lipogenesis, where Stearoyl-CoA Desaturase 1 (SCD1) plays a critical role. SCD1 catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate, from saturated fatty acids (SFAs)[1]. These MUFAs are essential components of cell membranes, signaling molecules, and energy storage molecules. The dependence of cancer cells on SCD1 activity presents a promising therapeutic target.
This compound has been identified as a highly potent and selective inhibitor of SCD1. This document details the preclinical anti-tumor activity of this compound, focusing on its ability to induce apoptosis in cancer cell lines through the modulation of cellular lipid composition and induction of ER stress.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a shift in the cellular fatty acid pool, characterized by an accumulation of SFAs and a depletion of MUFAs. This altered ratio of SFAs to MUFAs disrupts the integrity and fluidity of cellular membranes, particularly the endoplasmic reticulum, leading to ER stress. Prolonged ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptotic cell death. A key indicator of this apoptotic induction is the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1)[1]. The on-target activity of this compound is confirmed by rescue experiments where the addition of exogenous oleic acid, the product of SCD1, alleviates the cytotoxic effects of the inhibitor[1].
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inducing apoptosis.
Quantitative Data
The anti-cancer activity of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| HCT-116 | Colorectal Carcinoma | SCD1 Inhibition | IC50 | 4.7 nM | [2] |
| HCT-116 | Colorectal Carcinoma | Cell Growth Inhibition | GI50 (72h) | 2.7 nM | MedChemExpress |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| HCT-116 | Colorectal Carcinoma | This compound (oral) | Slowed tumor growth | [1] |
| MSTO-211H | Mesothelioma | This compound (oral) | Slowed tumor growth | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cells.
Materials:
-
HCT-116 or MSTO-211H cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed HCT-116 or MSTO-211H cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 value (the concentration that causes 50% inhibition of cell growth) using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Apoptosis and ER Stress Markers
Objective: To detect the induction of apoptosis (cleaved PARP1) and ER stress by this compound.
Materials:
-
HCT-116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-cleaved PARP1, anti-BiP (GRP78), anti-CHOP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Protocol:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising therapeutic agent for cancers that are dependent on de novo lipogenesis. Its potent and specific inhibition of SCD1 leads to a cascade of cellular events, culminating in apoptotic cell death. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the broader field of targeting lipid metabolism in cancer. Further investigations are warranted to explore its efficacy in a wider range of cancer types and to elucidate potential mechanisms of resistance.
References
T-3764518: A Technical Guide to its Structure-Activity Relationship and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism frequently overexpressed in various cancers. By inhibiting the conversion of saturated to monounsaturated fatty acids, this compound induces endoplasmic reticulum (ER) stress and apoptosis in cancer cells, demonstrating significant antitumor activity in preclinical models. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the 4,4-disubstituted piperidine scaffold from which this compound was developed, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.
Introduction
Elevated lipogenesis is a hallmark of many cancer cells, providing the necessary building blocks for rapid proliferation and membrane synthesis. Stearoyl-CoA Desaturase 1 (SCD1) catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Its overexpression is associated with tumor progression and poor prognosis in various malignancies, making it an attractive therapeutic target.[1] this compound emerged from a lead optimization program aimed at identifying potent and orally available SCD1 inhibitors with improved pharmacokinetic properties for oncology applications.[3]
Mechanism of Action
This compound exerts its antitumor effects by inhibiting the enzymatic activity of SCD1.[1][2] This leads to a shift in the cellular lipid profile, characterized by an increased ratio of SFAs to MUFAs within the phospholipids of cancer cell membranes.[1] The accumulation of SFAs is believed to induce ER stress, triggering the Unfolded Protein Response (UPR).[1] Persistent ER stress ultimately leads to apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[1] The antiproliferative and pro-apoptotic effects of this compound can be rescued by the addition of oleic acid, the product of the SCD1-catalyzed reaction, confirming its on-target activity.[1]
References
T-3764518 Target Validation in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] Elevated lipogenesis is a hallmark of many cancers, with SCD1 being overexpressed in a variety of tumor types, playing a crucial role in cancer cell proliferation and survival.[1][2] This has positioned SCD1 as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the target validation of this compound, summarizing key preclinical data, outlining detailed experimental methodologies, and visualizing the underlying biological pathways and workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SCD1.[1] This inhibition blocks the conversion of stearoyl-CoA to oleoyl-CoA, leading to a significant shift in the cellular lipid composition.[1] Specifically, there is an accumulation of SFAs and a depletion of MUFAs within cellular membranes and lipid signaling molecules.[1] This altered ratio of saturated to unsaturated fatty acids induces significant endoplasmic reticulum (ER) stress, an unfolded protein response (UPR), and ultimately triggers apoptosis in cancer cells.[1][2] The specificity of this mechanism has been demonstrated by rescue experiments where the addition of exogenous oleic acid, the product of SCD1, mitigates the cytotoxic effects of this compound.[1]
Preclinical Data
The anti-tumor activity of this compound has been evaluated in a series of preclinical studies, demonstrating its potency and efficacy both in vitro and in vivo.
In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| IC50 | 4.7 nM | - | [3][4] |
| Cell Growth Inhibition | Concentration-dependent | HCT-116 (Colorectal Cancer) | [1] |
In Vivo Efficacy
This compound has demonstrated significant tumor growth inhibition in mouse xenograft models.
| Model | Treatment | Outcome | Reference |
| HCT-116 Xenograft | Oral administration | Slowed tumor growth | [1] |
| MSTO-211H Xenograft (Mesothelioma) | Oral administration | Slowed tumor growth | [1] |
| 786-O Xenograft (Renal Cell Carcinoma) | Oral administration (1mg/kg, bid) | Tumor growth suppression | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the target validation of this compound. These protocols are based on established techniques and are intended to serve as a guide for researchers.
Cell-Based SCD1 Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against SCD1.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
This compound or other test compounds
-
[14C]-Stearoyl-CoA
-
Cell lysis buffer
-
Scintillation fluid and counter
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Treat cells with a serial dilution of this compound for a predetermined time.
-
Lyse the cells and prepare microsomal fractions.
-
Incubate the microsomal fractions with [14C]-Stearoyl-CoA.
-
Extract lipids and separate them using thin-layer chromatography (TLC) to distinguish between stearoyl-CoA and oleoyl-CoA.
-
Quantify the amount of [14C]-oleoyl-CoA produced using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
Lipidomic Analysis by LC-MS
This protocol outlines a general workflow for analyzing changes in the cellular lipid profile following treatment with this compound.
References
Unraveling the Pharmacological Profile of T-3764518: A Novel Stearoyl-CoA Desaturase 1 Inhibitor for Cancer Therapy
Fujisawa, Japan - T-3764518, a novel and potent small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), has emerged as a promising therapeutic candidate in oncology. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and anti-tumor efficacy, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inducing Endoplasmic Reticulum Stress and Apoptosis
This compound exerts its anti-cancer effects by specifically inhibiting SCD1, a critical enzyme in lipid metabolism. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] By blocking this enzymatic activity, this compound disrupts the delicate balance of fatty acids within cancer cells, leading to an accumulation of SFAs. This alteration in the cellular lipid profile is a key initiating event that triggers a cascade of downstream cellular stress responses.
The increased ratio of SFAs to MUFAs in cellular membranes, particularly in phospholipids like phosphatidylcholine and diacylglycerol, induces significant stress on the endoplasmic reticulum (ER).[1] This condition, known as ER stress, activates the unfolded protein response (UPR). Prolonged and unresolved ER stress ultimately culminates in the induction of apoptosis, or programmed cell death. A key marker of this apoptotic process is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), which has been observed in cancer cells treated with this compound.[1]
The specificity of this compound's action on the SCD1 pathway has been demonstrated in studies where the cytotoxic effects of the inhibitor were rescued by the addition of oleic acid, the product of the SCD1-catalyzed reaction. This finding confirms that the observed anti-cancer activity is a direct consequence of SCD1 inhibition and not due to off-target effects.[1]
In Vitro and In Vivo Efficacy
This compound has demonstrated significant anti-proliferative activity against a range of cancer cell lines and has shown tumor growth inhibition in preclinical xenograft models.
In Vitro Activity
The inhibitory potency of this compound against SCD1 is highlighted by its low nanomolar half-maximal inhibitory concentration (IC50).
| Parameter | Value | Reference |
| IC50 (SCD1) | 4.7 nM | [2] |
In Vivo Anti-Tumor Activity
Oral administration of this compound has been shown to effectively suppress tumor growth in various mouse xenograft models, including those for colorectal cancer and mesothelioma.
| Xenograft Model | Dosage | Effect | Reference |
| HCT-116 (colorectal) | Not specified | Slowed tumor growth | [1] |
| MSTO-211H (mesothelioma) | Not specified | Slowed tumor growth | [1] |
| 786-O (renal) | 1 mg/kg, bid | Tumor growth suppression | |
| HCT-116 (colorectal) | 0.3 mg/kg, bid | Significant PD marker reduction |
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic profile, characterized by its oral bioavailability. While specific quantitative parameters from published studies are summarized below, it is noted that the compound has been described as having an "excellent PK profile".
(Quantitative pharmacokinetic data was not available in the provided search results. A comprehensive table would require access to the full text of the primary research articles.)
| Parameter | Species | Dose | Cmax | Tmax | AUC | Bioavailability (%) | Reference |
| Data not available |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
References
T-3764518: A Deep Dive into its Effects on Fatty Acid Metabolism for Cancer Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This conversion is a key step in the de novo synthesis of lipids, which are essential for various cellular functions, including membrane biogenesis, energy storage, and signaling. In the context of oncology, cancer cells often exhibit upregulated lipogenesis to support their rapid proliferation and survival. SCD1, in particular, has emerged as a promising therapeutic target due to its frequent overexpression in various cancers and its crucial role in tumor cell biology. This technical guide provides a comprehensive overview of the effects of this compound on fatty acid metabolism, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition blocks the conversion of stearoyl-CoA and palmitoyl-CoA into their respective monounsaturated counterparts, oleoyl-CoA and palmitoleoyl-CoA.[1] The direct consequence of this enzymatic blockade is a significant shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs. This altered ratio of saturated to unsaturated fatty acids disrupts cellular homeostasis, leading to a cascade of events that ultimately culminate in cancer cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Assay System |
| IC50 for SCD1 | 4.7 nM | Human SCD1 enzyme assay |
| Cell Growth Inhibition (GI50) | ||
| HCT-116 (colorectal cancer) | Data not available | Cell viability assay |
| MSTO-211H (mesothelioma) | Data not available | Cell viability assay |
| 786-O (renal cell adenocarcinoma) | Data not available | Cell viability assay |
Table 1: In Vitro Potency of this compound
| Animal Model | Cell Line | Dose and Schedule | Tumor Growth Inhibition |
| Mouse Xenograft | HCT-116 | 0.3 mg/kg, bid (oral) | Significant pharmacodynamic marker reduction |
| Mouse Xenograft | MSTO-211H | Not specified | Slowed tumor growth |
| Mouse Xenograft | 786-O | 1 mg/kg, bid (oral) | Significant tumor growth suppression |
Table 2: In Vivo Efficacy of this compound
| Lipid Class | Effect of this compound Treatment | Cell Line/Model |
| Saturated Fatty Acids (SFAs) | Increase | HCT-116 cells and xenografts |
| Monounsaturated Fatty Acids (MUFAs) | Decrease | HCT-116 cells and xenografts |
| Ratio of SFAs to MUFAs | Increase | HCT-116 cells and xenografts |
| Phosphatidylcholines | Altered ratio of saturated to unsaturated species | HCT-116 cells and xenografts |
| Diacylglycerols | Altered ratio of saturated to unsaturated species | HCT-116 cells and xenografts |
Table 3: Effects of this compound on Cellular Lipid Composition
Signaling Pathways and Cellular Consequences
The inhibition of SCD1 by this compound triggers a well-defined signaling cascade that leads to apoptosis in cancer cells. The primary driver of this process is the induction of endoplasmic reticulum (ER) stress.
Caption: Signaling pathway of this compound leading to apoptosis.
The accumulation of saturated fatty acids in the ER membrane disrupts its fluidity and function, leading to the misfolding of proteins and the activation of the Unfolded Protein Response (UPR).[1] This ER stress is a key mediator of the cytotoxic effects of this compound. The sustained activation of the UPR ultimately triggers the apoptotic cascade, which is evidenced by the increased expression of cleaved poly (ADP-ribose) polymerase 1 (PARP1), a well-established marker of apoptosis.[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound.
SCD1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against human SCD1.
Methodology:
-
Human SCD1 enzyme is incubated with a fluorescently labeled stearoyl-CoA substrate.
-
This compound is added at various concentrations.
-
The reaction is initiated and incubated at 37°C for a specified time.
-
The reaction is stopped, and the conversion of the substrate to oleoyl-CoA is measured using a fluorescence-based detection method.
-
IC50 values are calculated from the dose-response curves.
Cell Viability Assay
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
HCT-116, MSTO-211H, or 786-O cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
Cell viability is assessed using a resazurin-based assay, which measures the metabolic activity of viable cells.
-
Fluorescence is measured using a plate reader.
-
GI50 (concentration for 50% growth inhibition) values are determined from the resulting dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Methodology:
-
Female BALB/c nude mice are inoculated subcutaneously with HCT-116, MSTO-211H, or 786-O cells.
-
When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at the specified doses and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis, including pharmacodynamic marker assessment.
Caption: Workflow for in vivo xenograft studies.
Lipidomic Analysis
Objective: To characterize the changes in the cellular lipid profile upon treatment with this compound.
Methodology:
-
HCT-116 cells or tumor tissues from xenograft models are treated with this compound or vehicle.
-
Lipids are extracted from the samples using a biphasic solvent system (e.g., Bligh-Dyer method).
-
The lipid extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Lipid species are identified and quantified based on their mass-to-charge ratio and fragmentation patterns.
-
Data analysis is performed to compare the lipid profiles between treated and control groups, focusing on the ratio of saturated to unsaturated fatty acids within various lipid classes.
Conclusion
This compound is a potent and specific inhibitor of SCD1 that demonstrates significant anti-tumor activity in preclinical models of cancer. Its mechanism of action is well-defined, involving the disruption of fatty acid metabolism, induction of ER stress, and subsequent apoptosis. The data presented in this guide highlight the potential of this compound as a therapeutic agent for cancers that are dependent on de novo lipogenesis. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential in human patients.
References
The Cellular Targets of T-3764518: A Technical Guide to a Novel Stearoyl-CoA Desaturase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[1] Overexpression of SCD1 is a hallmark of various cancers, playing a pivotal role in providing the necessary lipids for rapid cell proliferation and membrane synthesis.[1] This technical guide provides an in-depth overview of the cellular targets of this compound, detailing its mechanism of action, downstream cellular consequences, and the experimental protocols to assess its activity. Quantitative data are presented to illustrate its potency and effects, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising anti-cancer agent.
Primary Cellular Target: Stearoyl-CoA Desaturase 1 (SCD1)
The primary cellular target of this compound is the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[2] this compound exhibits high potency in inhibiting SCD1 activity.
Quantitative Inhibition Data
| Compound | Target | IC50 | Cell Lines |
| This compound | Stearoyl-CoA Desaturase (SCD) | 4.7 nM | Not specified in the provided results |
Table 1: In vitro inhibitory activity of this compound against SCD1.[3]
Mechanism of Action and Downstream Cellular Effects
Inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to a cascade of cellular events that culminate in cancer cell death. The primary mechanism involves the alteration of the balance between saturated fatty acids (SFAs) and MUFAs.
Alteration of Lipid Composition
This compound treatment leads to a significant increase in the ratio of saturated to unsaturated fatty acids within various lipid species.[1] Comprehensive lipidomic analyses have shown that this effect is prominent in key cellular components such as phosphatidylcholines and diacylglycerols.[1] This shift in lipid composition profoundly impacts cell membrane fluidity and signaling pathways that are dependent on specific lipid species.
Induction of Endoplasmic Reticulum (ER) Stress
The accumulation of SFAs and the depletion of MUFAs due to SCD1 inhibition are known to induce ER stress.[4][5][6][7][8] Treatment with this compound has been shown to activate the ER stress response, evidenced by the increased expression of ER stress markers such as immunoglobulin heavy chain-binding protein (BiP), also known as GRP78.[1] Prolonged and unresolved ER stress activates the unfolded protein response (UPR), which can trigger apoptosis.
Induction of Apoptosis
The culmination of this compound-induced cellular stress is the induction of apoptosis, or programmed cell death. A key marker of apoptosis, the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), is observed in cancer cells following treatment with this compound.[1] The rescue of cells from growth inhibition and ER stress by the addition of oleic acid, the product of SCD1, confirms that these effects are on-target.[1]
Signaling Pathway Diagram
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearoyl CoA Desaturase Is Essential for Regulation of Endoplasmic Reticulum Homeostasis and Tumor Growth in Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
T-3764518: A Potent and Selective Chemical Probe for Stearoyl-CoA Desaturase 1 (SCD1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its upregulation in various cancers has made it a compelling target for therapeutic intervention. T-3764518 has emerged as a novel, potent, and orally available small molecule inhibitor of SCD1. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying SCD1 biology and its potential as an anticancer agent. We detail its mechanism of action, summarize key in vitro and in vivo data, provide experimental protocols for its characterization, and visualize the associated signaling pathways.
Introduction
Elevated lipogenesis is a hallmark of many cancer cells, providing the necessary building blocks for rapid proliferation and membrane synthesis. SCD1, an integral membrane enzyme located in the endoplasmic reticulum, plays a pivotal role in this process by converting SFAs, such as palmitoyl-CoA and stearoyl-CoA, into their monounsaturated counterparts, palmitoleoyl-CoA and oleoyl-CoA, respectively. This conversion is crucial for maintaining membrane fluidity, lipid signaling, and cellular homeostasis. Overexpression of SCD1 has been observed in numerous cancers, correlating with poor prognosis and making it an attractive therapeutic target.
This compound is a highly potent and selective inhibitor of SCD1, developed as a chemical probe to investigate the physiological and pathological roles of this enzyme. Its favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies, offering a valuable tool for the scientific community.
This compound: In Vitro Profile
This compound demonstrates potent and selective inhibition of SCD1, leading to significant effects on cancer cell growth and survival.
Binding Affinity and Cellular Potency
The primary measure of a chemical probe's potency is its binding affinity to its target protein. This compound exhibits a strong binding affinity for human SCD1. In cellular assays, this translates to potent inhibition of cancer cell growth.
| Parameter | Value | Assay Condition |
| hSCD1 Binding IC50 | 4.7 nM | Recombinant human SCD1 enzyme assay |
| HCT-116 Cell Growth Inhibition | 100 nM | 72-hour incubation |
Table 1: In vitro potency of this compound.
Mechanism of Action in Cancer Cells
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This leads to a shift in the cellular lipid profile, characterized by an increased ratio of saturated to unsaturated fatty acids.[1] This alteration in lipid composition triggers a cascade of cellular stress responses, culminating in apoptosis.
Key mechanistic events include:
-
Alteration of Fatty Acid Composition: Inhibition of SCD1 leads to an accumulation of SFAs and a depletion of MUFAs within cellular membranes and lipid droplets.
-
Endoplasmic Reticulum (ER) Stress: The imbalance in fatty acid composition induces ER stress, activating the unfolded protein response (UPR). This is evidenced by the increased expression of ER stress markers.[1]
-
Induction of Apoptosis: Prolonged ER stress ultimately triggers programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells. This is marked by an increase in cleaved poly (ADP-ribose) polymerase 1 (PARP1).[1]
This compound: In Vivo Profile
The utility of a chemical probe is greatly enhanced by its efficacy and suitable pharmacokinetic properties in in vivo models. This compound has demonstrated significant antitumor activity in various mouse xenograft models.
Pharmacokinetic Properties
This compound is orally bioavailable and exhibits an excellent pharmacokinetic profile in mice, allowing for effective systemic exposure upon oral administration.
| Parameter | Value (at 1 mg/kg, p.o. in mice) |
| Cmax | 952 ng/mL |
| Tmax | 4.1 hours |
| AUC | 1191.1 ng*h/mL |
| MRT | 4.2 hours |
Table 2: Pharmacokinetic parameters of this compound in mice following oral administration.
In Vivo Efficacy
Oral administration of this compound has been shown to significantly suppress tumor growth in multiple human cancer xenograft models.
| Cancer Model | Dosing Regimen | Outcome |
| HCT-116 (Colorectal Cancer) | 0.3 mg/kg, b.i.d. | Significant pharmacodynamic marker reduction |
| MSTO-211H (Mesothelioma) | Not specified | Slowed tumor growth |
| 786-O (Renal Cell Carcinoma) | 1 mg/kg, b.i.d. | Tumor growth suppression |
Table 3: In vivo antitumor efficacy of this compound in mouse xenograft models.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and application of a chemical probe.
SCD1 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on SCD1 enzymatic activity.
Principle: The assay quantifies the conversion of a radiolabeled saturated fatty acyl-CoA substrate (e.g., [14C]-stearoyl-CoA) to its monounsaturated product by SCD1.
Materials:
-
Microsomes from cells expressing SCD1
-
[14C]-stearoyl-CoA
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound or other test compounds
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing microsomes, NADH, and assay buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding [14C]-stearoyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a solution of 10% KOH in methanol.
-
Saponify the lipids by heating.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the spots corresponding to stearic acid and oleic acid using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.
Cellular Growth Inhibition Assay
This assay determines the effect of this compound on cancer cell proliferation.
Principle: Cancer cells are cultured in the presence of varying concentrations of this compound, and cell viability is measured after a set incubation period.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
Cellular Lipid Analysis by GC-MS
This protocol details the extraction and analysis of cellular fatty acids to determine the ratio of saturated to unsaturated fatty acids.
Principle: Cellular lipids are extracted, saponified to release free fatty acids, and then derivatized to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Cultured cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Methanolic NaOH
-
BF3-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Procedure:
-
Harvest cells and wash with PBS.
-
Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol mixture.
-
Saponify the lipid extract by heating with methanolic NaOH to release free fatty acids.
-
Methylate the fatty acids to FAMEs by heating with BF3-methanol.
-
Extract the FAMEs with hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
Analyze the FAMEs by GC-MS.
-
Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.
-
Calculate the ratio of saturated fatty acids to monounsaturated fatty acids.
Signaling Pathways and Visualizations
The inhibition of SCD1 by this compound triggers distinct signaling cascades within cancer cells. These pathways can be visualized to better understand the compound's mechanism of action.
Caption: this compound inhibits SCD1, leading to ER stress-induced apoptosis.
Caption: Workflow for the evaluation of this compound as an SCD1 probe.
Conclusion
This compound is a valuable and well-characterized chemical probe for the study of SCD1. Its high potency, selectivity, and oral bioavailability make it an excellent tool for investigating the roles of SCD1 in both normal physiology and disease states, particularly in the context of cancer. The detailed data and protocols provided in this guide are intended to facilitate its use by the scientific community to further unravel the complexities of lipid metabolism in cancer and to accelerate the development of novel therapeutic strategies targeting SCD1.
References
Methodological & Application
Application Notes and Protocols for T-3764518 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of T-3764518, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).
Compound: this compound Target: Stearoyl-CoA Desaturase 1 (SCD1) Mechanism of Action: this compound inhibits SCD1, the enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This inhibition leads to an accumulation of SFAs within the cell, inducing endoplasmic reticulum (ER) stress and subsequently apoptosis in cancer cells. Primary Cell Line: HCT-116 (Human Colorectal Carcinoma)
Data Presentation
Summary of In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | - | IC50 (SCD) | 4.7 nM | [1][2][3] |
| Cell Growth Inhibition | HCT-116 | GI50 | 2.7 nM | [2] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vitro characterization of this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to measure the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
HCT-116 cells
-
McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 5,000 cells in 100 µL of medium per well into a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to test a range of concentrations (e.g., from 0.1 nM to 1 µM) to determine the GI50.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the GI50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Western Blot for Cleaved PARP)
This protocol describes the detection of cleaved Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis, by Western blotting.
Materials:
-
HCT-116 cells
-
Culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved PARP1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT-116 cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with this compound (e.g., 10 nM, 100 nM) and a vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved PARP1 band indicates the induction of apoptosis.[4]
-
Endoplasmic Reticulum (ER) Stress Analysis (Western Blot)
This protocol is for detecting the upregulation of ER stress markers, such as immunoglobulin heavy chain-binding protein (BiP/GRP78), in response to this compound treatment.
Materials:
-
Same as for the Apoptosis Western Blot assay, with the following exceptions:
-
Primary antibodies: Rabbit anti-BiP/GRP78, and other relevant ER stress markers (e.g., PERK, ATF4, CHOP).
Procedure:
-
Cell Treatment and Lysis: Follow the same procedure as for the apoptosis assay.
-
Western Blotting:
-
Follow the same Western blotting procedure as described above.
-
Use primary antibodies specific for ER stress markers (e.g., BiP/GRP78).
-
An increased expression of these markers in this compound-treated cells compared to the control indicates the induction of ER stress.[4]
-
Lipidomic Analysis
This protocol provides a general workflow for analyzing changes in the cellular lipid profile, specifically the ratio of saturated to unsaturated fatty acids, following treatment with this compound.
Materials:
-
HCT-116 cells
-
Culture medium
-
This compound
-
Ice-cold PBS
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Internal lipid standards
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Lipid Extraction:
-
Seed and treat HCT-116 cells with this compound as described in previous protocols.
-
After treatment, wash the cells with ice-cold PBS.
-
Quench the metabolism by adding cold methanol.
-
Scrape the cells and transfer to a new tube.
-
Perform a lipid extraction using a method such as the MTBE method. Briefly, add a mixture of methanol and MTBE, vortex, and then add water to induce phase separation.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into an LC-MS/MS system.
-
Separate the different lipid species using a suitable chromatography column and gradient.
-
Detect and identify the lipid species based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Quantify the abundance of various lipid species, particularly saturated and monounsaturated fatty acids within different lipid classes (e.g., phosphatidylcholines, diacylglycerols).
-
Calculate the ratio of saturated to unsaturated fatty acids and compare between this compound-treated and control samples. An increase in this ratio is indicative of SCD1 inhibition.[4]
-
References
- 1. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of low glucose and SCD1 inhibition impairs cancer metabolic plasticity and growth in MCF-7 cancer cells: a comprehensive metabolomic and lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
T-3764518 Cell Culture Treatment Guide: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) with a reported IC50 of 4.7 nM in enzymatic assays. SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In various cancers, SCD1 is overexpressed and plays a crucial role in tumor cell proliferation and survival. Inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to an accumulation of SFAs, which in turn induces endoplasmic reticulum (ER) stress and triggers apoptotic cell death in cancer cells. These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines, focusing on colorectal cancer (HCT-116) and mesothelioma (MSTO-211H) cells, in which this compound has shown significant anti-tumor activity.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Assay | Treatment Duration |
| HCT-116 | Colorectal Carcinoma | GI50 | 2.7 nM[1] | CellTiter-Glo | 72 hours |
| MSTO-211H | Biphasic Mesothelioma | - | Effective in vivo | Xenograft model | - |
Table 2: Recommended Seeding Densities for Experiments
| Cell Line | Assay | Seeding Density | Vessel |
| HCT-116 | Viability (MTT/CellTiter-Glo) | 2 x 10⁴ cells/cm²[2] | 96-well plate |
| HCT-116 | Apoptosis (Western Blot) | 1 x 10⁶ cells/well[3] | 6-well plate |
| MSTO-211H | Viability / Proliferation | 1 x 10⁴ cells/cm²[4] | 96-well plate |
| MSTO-211H | Apoptosis (Western Blot) | 5 x 10⁵ - 1 x 10⁶ cells/well | 6-well plate |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for evaluating its effects in cell culture.
References
- 1. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSIG-40. STEAROYL-COA DESATURASE 1 (SCD1) IS REQUIRED FOR WNT SIGNALING TO INDUCE AN APOPTOSIS IN IDH MUTANT GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
T-3764518: Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism. Overexpression of SCD1 is implicated in the pathobiology of various cancers, making it a compelling therapeutic target. This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of human colorectal carcinoma and mesothelioma. These application notes provide detailed protocols for the use of this compound in HCT-116 and MSTO-211H mouse xenograft models, including dosage, administration, and expected outcomes. The underlying mechanism of action, involving the induction of endoplasmic reticulum (ER) stress and apoptosis, is also described.
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). An imbalance in the SFA to MUFA ratio can disrupt cellular homeostasis. In many cancer cells, SCD1 is upregulated to meet the increased demand for lipids required for membrane synthesis, signaling, and energy storage. Inhibition of SCD1 presents a promising strategy to selectively target cancer cells by disrupting their lipid metabolism.
This compound is a novel and potent inhibitor of SCD1. By blocking the conversion of SFAs to MUFAs, this compound treatment leads to an accumulation of SFAs within the cell. This accumulation induces significant stress on the endoplasmic reticulum (ER), the primary site of lipid synthesis. Prolonged ER stress activates the unfolded protein response (UPR), which, when overwhelmed, triggers apoptotic cell death. This targeted mechanism of action makes this compound a promising candidate for cancer therapy.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in HCT-116 and MSTO-211H mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in HCT-116 Human Colorectal Carcinoma Xenograft Model
| Parameter | Value |
| Cell Line | HCT-116 (Human Colorectal Carcinoma) |
| Mouse Strain | Nude (nu/nu) |
| Dosage | 30 mg/kg |
| Administration Route | Oral (p.o.) |
| Dosing Frequency | Once daily |
| Vehicle | 0.5% Methylcellulose in water |
| Treatment Duration | Not explicitly stated, typically 2-4 weeks |
| Tumor Growth Inhibition (TGI) | 66%[1] |
Table 2: In Vivo Efficacy of this compound in MSTO-211H Human Mesothelioma Xenograft Model
| Parameter | Value |
| Cell Line | MSTO-211H (Human Mesothelioma) |
| Mouse Strain | Nude (nu/nu) |
| Dosage | 10 mg/kg |
| Administration Route | Oral (p.o.) |
| Dosing Frequency | Once daily |
| Vehicle | 0.5% Methylcellulose in water |
| Treatment Duration | Not explicitly stated, typically 2-4 weeks |
| Tumor Growth Inhibition (TGI) | 58%[1] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting SCD1, which sets off a cascade of events culminating in apoptosis. The signaling pathway is initiated by the disruption of lipid homeostasis, leading to ER stress.
Caption: this compound inhibits SCD1, leading to ER stress and apoptosis.
Experimental Protocols
Preparation of this compound Formulation
-
Vehicle Preparation: Prepare a 0.5% (w/v) aqueous solution of methylcellulose.
-
Heat approximately one-third of the required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion.
-
Once the methylcellulose is wetted, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Store the vehicle at 4°C.
-
-
Drug Formulation:
-
Weigh the required amount of this compound powder.
-
Suspend the this compound powder in the 0.5% methylcellulose vehicle to achieve the desired final concentration for dosing (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 0.2 mL dosing volume).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
HCT-116 Xenograft Model Protocol
-
Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest HCT-116 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject 1 x 10^7 cells in a volume of 0.1-0.2 mL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at a dose of 30 mg/kg once daily.
-
Administer the vehicle (0.5% methylcellulose) to the control group.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study.
-
MSTO-211H Xenograft Model Protocol
-
Cell Culture: Culture MSTO-211H cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest MSTO-211H cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 0.1-0.2 mL into the right flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor volume twice weekly using calipers.
-
-
Treatment Initiation:
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 80-120 mm³.[2]
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at a dose of 10 mg/kg once daily.
-
Administer the vehicle (0.5% methylcellulose) to the control group.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
The study is typically concluded when tumors in the control group reach a predetermined size.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study.
-
Experimental Workflow
The following diagram outlines the general workflow for conducting a mouse xenograft study with this compound.
Caption: General workflow for a this compound mouse xenograft study.
Conclusion
This compound is a promising SCD1 inhibitor with demonstrated anti-tumor efficacy in preclinical models of colorectal cancer and mesothelioma. The provided protocols offer a comprehensive guide for researchers to replicate and build upon these findings. The targeted mechanism of inducing ER stress and apoptosis through lipid metabolism disruption highlights a potential new avenue for cancer therapy. Further investigation into the optimal dosing schedules and potential combination therapies is warranted.
References
Application Notes and Protocols: Western Blot Analysis of T-3764518 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with T-3764518, a novel and potent inhibitor of Stearoyl-CoA Desaturase (SCD1). This compound has been shown to induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells by altering the cellular lipid composition. This document outlines the experimental workflow, from cell culture and treatment to protein detection, and includes a description of the relevant signaling pathways.
Data Presentation
Table 1: Experimental Parameters for this compound Treatment and Western Blot Analysis
| Parameter | Example Details | Notes |
| Cell Line | HCT-116 (colorectal cancer), MSTO-211H (mesothelioma), or other relevant cancer cell lines | Cell line selection should be based on the research question and known SCD1 expression levels. |
| This compound Concentration | 0, 1, 5, 10, 50, 100 nM | A dose-response experiment is recommended to determine the optimal concentration. The IC50 of this compound is 4.7 nM[1][2][3]. |
| Treatment Duration | 0, 6, 12, 24, 48 hours | A time-course experiment is crucial to observe the dynamics of protein expression changes. |
| Replicates | Biological triplicates | Essential for statistical significance. |
| Protein Loading | 20-40 µg of total protein per lane | The optimal amount should be determined empirically. |
| Primary Antibodies | See Table 2 | Antibody selection is critical for reliable results. |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | Dilution should be optimized as per the manufacturer's instructions. |
Table 2: Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Change with this compound Treatment | Rationale | Recommended Dilution |
| SCD1 | No significant change in total protein level | To confirm target presence. This compound is an inhibitor, not a degrader. | 1:1000 |
| BiP (GRP78) | Increased expression | Marker of ER stress[4]. | 1:1000 |
| Cleaved PARP1 | Increased levels | Marker of apoptosis[4]. | 1:1000 |
| Phospho-AMPK | Increased phosphorylation | To investigate the activation of the AMPK-mediated resistance pathway[5]. | 1:1000 |
| LC3-II | Increased levels | Marker of autophagy induction, a potential resistance mechanism[5]. | 1:1000 |
| β-Actin or GAPDH | No change | Loading control to ensure equal protein loading. | 1:5000 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the old media with fresh media containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment durations.
II. Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for T-3764518 in Mesothelioma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a potent and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2] Emerging preclinical evidence highlights the potential of this compound as a therapeutic agent in mesothelioma. These application notes provide a comprehensive guide for utilizing this compound in mesothelioma research, detailing its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.
Introduction
Malignant mesothelioma is an aggressive cancer with limited therapeutic options.[3][4] Altered lipid metabolism is increasingly recognized as a hallmark of cancer, presenting novel therapeutic targets.[1][2] SCD1, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), is overexpressed in various cancers and plays a crucial role in cancer cell proliferation and survival.[1][2] this compound selectively inhibits SCD1, leading to an accumulation of SFAs and subsequent induction of endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound in a mesothelioma MSTO-211H mouse xenograft model, underscoring its potential for this malignancy.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting SCD1, which catalyzes the rate-limiting step in the biosynthesis of MUFAs. This inhibition leads to a shift in the cellular lipid composition, characterized by an increased ratio of SFAs to MUFAs. The accumulation of SFAs disrupts cellular homeostasis, leading to ER stress.[1][2] Persistent ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers pro-apoptotic signaling pathways, culminating in cancer cell death.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (SCD1 Inhibition) | 4.7 nM | - | [5] |
| GI50 (Cell Growth) | 2.7 nM | HCT-116 | [6] |
Table 2: In Vivo Efficacy of this compound in MSTO-211H Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| This compound | Data not available | Significant slowing of tumor growth | [1] |
| Vehicle Control | - | - | [1] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
-
Objective: To determine the cytotoxic effect of this compound on mesothelioma cell lines.
-
Materials:
-
Mesothelioma cell lines (e.g., MSTO-211H, NCI-H28, NCI-H2452)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader
-
-
Protocol:
-
Seed mesothelioma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with the this compound-containing medium and incubate for 72 hours.
-
Add the viability reagent (MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Mesothelioma cells
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, 10x GI50) for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
3. Western Blot for ER Stress Markers
-
Objective: To detect the upregulation of ER stress markers following this compound treatment.
-
Materials:
-
Mesothelioma cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, ATF4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
In Vivo Xenograft Study
1. MSTO-211H Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mesothelioma xenograft model.[1]
-
Materials:
-
MSTO-211H cells
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10^6 MSTO-211H cells mixed with Matrigel into the flank of each mouse.[1][7]
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7][8]
-
Administer this compound orally to the treatment group according to a predetermined schedule and dosage. The control group should receive the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot, lipidomics).
-
Visualizations
Caption: Signaling pathway of this compound inducing apoptosis in mesothelioma cells.
Caption: Experimental workflow for in vitro studies of this compound.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance of pleural mesothelioma cell lines to apoptosis: relation to expression of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metformin Induces Apoptosis and Inhibits Notch1 in Malignant Pleural Mesothelioma Cells [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Human Malignant Pleural Mesothelioma Growth by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for T-3764518 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In various cancers, SCD1 is overexpressed and plays a crucial role in tumor cell proliferation and survival. This compound exerts its antitumor effects by inhibiting SCD1, which leads to an accumulation of SFAs and a decrease in MUFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress, ultimately triggering apoptosis in cancer cells. These application notes provide detailed protocols for the preclinical administration of this compound in both in vitro and in vivo settings, along with data presentation and visualization of the underlying signaling pathway.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Parameter | This compound Concentration | Result | Reference |
| HCT-116 (Colon Cancer) | IC50 | 100 nM | Inhibition of cell growth | [1] |
| HCT-116 (Colon Cancer) | Saturated/Unsaturated Fatty Acid Ratio | 100 nM | Increased ratio | [1] |
| HCT-116 (Colon Cancer) | ER Stress Marker (BiP) | 100 nM | Upregulation | [2] |
| HCT-116 (Colon Cancer) | Apoptosis Marker (Cleaved PARP) | 100 nM | Increased levels | [3] |
In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Mouse Xenograft | HCT-116 (Colon Cancer) | 1 mg/kg, oral, twice daily | Significant tumor growth suppression | [4][5] |
| Mouse Xenograft | MSTO-211H (Mesothelioma) | Not specified | Slowed tumor growth | [6][7] |
Experimental Protocols
In Vitro Cell-Based Assays
Objective: To assess the effect of this compound on cancer cell proliferation, lipid composition, and induction of ER stress and apoptosis.
Materials:
-
HCT-116 or other suitable cancer cell lines
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo®)
-
Reagents for lipid extraction and analysis (e.g., gas chromatography)
-
Antibodies for Western blotting (anti-BiP, anti-cleaved PARP, anti-actin)
-
Lysis buffer, protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Culture HCT-116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for Western blotting and lipid analysis). After 24 hours, treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Following treatment, assess cell viability using a standard method like the MTT assay.
-
Lipid Analysis:
-
Harvest cells and extract total lipids.
-
Analyze the fatty acid composition by gas chromatography to determine the ratio of saturated to unsaturated fatty acids.
-
-
Western Blotting:
-
Lyse treated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BiP, cleaved PARP, and a loading control (e.g., actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
HCT-116 or MSTO-211H cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer this compound (e.g., 1 mg/kg) or vehicle to the respective groups via oral gavage twice daily.[4]
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Signaling Pathway and Experimental Workflow Visualization
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pentapeptide PYRAE triggers ER stress-mediated apoptosis of breast cancer cells in mice by targeting RHBDF1-BiP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Human Malignant Pleural Mesothelioma Growth by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring T-3764518 Efficacy in 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the de novo synthesis of monounsaturated fatty acids.[1] SCD1 is overexpressed in various cancers and plays a crucial role in cancer cell proliferation and survival.[1] this compound inhibits the conversion of stearoyl-CoA to oleoyl-CoA, leading to an altered lipid composition in cancer cell membranes, which in turn induces endoplasmic reticulum (ER) stress and apoptosis.[1] Preclinical studies in 2D cell cultures and mouse xenograft models have demonstrated the anti-tumor activity of this compound in colorectal and mesothelioma cancer cells.[1][2]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[3] These models exhibit gradients of oxygen, nutrients, and proliferative states, offering a more physiologically relevant platform for evaluating the efficacy of anti-cancer agents.[3][4] This application note provides detailed protocols for assessing the efficacy of this compound in 3D tumor spheroids, focusing on cell viability and apoptosis assays.
Mechanism of Action of this compound
This compound specifically targets and inhibits the enzymatic activity of SCD1. This inhibition disrupts the balance of saturated and monounsaturated fatty acids within the cell, leading to an accumulation of saturated fatty acids. This lipotoxicity induces ER stress, activating the unfolded protein response (UPR). Prolonged ER stress ultimately triggers programmed cell death, or apoptosis, in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound in a 3D spheroid model.
Caption: Experimental workflow for this compound efficacy testing.
Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method[5][6]
This protocol describes the formation of uniform spheroids, which is crucial for reproducible drug screening results.
Materials:
-
HCT-116 colorectal cancer cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
60 mm tissue culture dishes
-
Micropipettes and sterile tips
Procedure:
-
Culture HCT-116 cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Adjust the cell concentration to 2.5 x 10^5 cells/mL.
-
Dispense 20 µL drops of the cell suspension onto the inside of the lid of a 60 mm tissue culture dish.
-
Add 5 mL of sterile PBS to the bottom of the dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
HCT-116 spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well ultra-low attachment round-bottom plates
Procedure:
-
Gently collect the spheroids from the hanging drops by rinsing the lid with pre-warmed medium.
-
Transfer individual spheroids into the wells of a 96-well ultra-low attachment plate.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the existing medium from the wells containing the spheroids and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay[7]
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay[8][9]
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Reagent
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well containing a spheroid.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Data Presentation
The quantitative data generated from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on the Viability of HCT-116 Spheroids
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1,500,000 | 120,000 | 100 |
| 0.01 | 1,450,000 | 110,000 | 96.7 |
| 0.1 | 1,200,000 | 95,000 | 80.0 |
| 1 | 750,000 | 60,000 | 50.0 |
| 10 | 200,000 | 25,000 | 13.3 |
| 100 | 50,000 | 8,000 | 3.3 |
Table 2: Induction of Apoptosis by this compound in HCT-116 Spheroids
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 50,000 | 4,500 | 1.0 |
| 0.01 | 55,000 | 5,000 | 1.1 |
| 0.1 | 100,000 | 9,000 | 2.0 |
| 1 | 250,000 | 22,000 | 5.0 |
| 10 | 450,000 | 40,000 | 9.0 |
| 100 | 500,000 | 48,000 | 10.0 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the efficacy of the SCD1 inhibitor, this compound, in a physiologically relevant 3D tumor spheroid model. By utilizing specialized 3D-compatible assays for cell viability and apoptosis, researchers can obtain more predictive data on the anti-cancer activity of this compound. This approach can significantly contribute to the preclinical assessment of this compound and other novel anti-cancer agents, ultimately accelerating their development towards clinical applications.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Coadministration of a tumor-penetrating peptide improves the therapeutic efficacy of paclitaxel in a novel air-grown lung cancer 3D spheroid model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-3764518 and Fatty Acid Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel and potent small-molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1).[1][2][3][4] SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] This conversion is critical for various cellular processes, including membrane fluidity, lipid signaling, and energy storage. In many cancer cells, SCD1 is overexpressed, contributing to the lipogenesis required for rapid proliferation and survival.[2] this compound, by inhibiting SCD1, presents a promising therapeutic strategy for cancer treatment.[2]
This document provides detailed information on the mechanism of action of this compound and its effects on cellular lipid metabolism. Furthermore, it outlines protocols for utilizing fatty acid uptake assays as a secondary methodology to investigate the broader consequences of SCD1 inhibition on cellular fatty acid dynamics.
Mechanism of Action of this compound
This compound exerts its primary effect through the potent and selective inhibition of SCD1.[1][3][4] This inhibition disrupts the conversion of stearoyl-CoA to oleoyl-CoA, leading to a significant shift in the cellular lipid profile.[2] Specifically, the ratio of saturated fatty acids to monounsaturated fatty acids within cellular membranes and lipid droplets increases.[2] This alteration in lipid composition is believed to trigger endoplasmic reticulum (ER) stress, leading to the activation of apoptotic pathways, evidenced by an increase in markers such as cleaved poly (ADP-ribose) polymerase 1 (PARP1).[2] The antitumor effects of this compound have been demonstrated in various cancer cell lines and xenograft models.[2]
Caption: Signaling Pathway of this compound.
Application of Fatty Acid Uptake Assays
While this compound's primary target is SCD1, fatty acid uptake assays can serve as a valuable secondary tool to explore the broader impacts of SCD1 inhibition on lipid homeostasis. Cells acquire fatty acids through both de novo synthesis and uptake from the extracellular environment via transporters like CD36 and Fatty Acid Transport Proteins (FATPs).[5][6][7][8][9] It is plausible that the altered intracellular lipid composition induced by this compound could trigger feedback mechanisms that modulate the expression or activity of these transporters. Therefore, a fatty acid uptake assay can be employed to investigate whether SCD1 inhibition indirectly affects the rate at which cells import fatty acids.
Quantitative Data
The following tables summarize the known inhibitory concentrations of this compound against its primary target and its effect on cancer cell growth, along with a hypothetical data set illustrating a potential outcome of a fatty acid uptake assay.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Parameter | Value (nM) | Reference |
| SCD1 | IC50 | 4.7 | [1][3] |
| HCT-116 | GI50 | 2.7 | [3] |
Table 2: Hypothetical Fatty Acid Uptake Data in HCT-116 Cells Treated with this compound
| Treatment | Concentration (nM) | Fatty Acid Uptake (Relative Fluorescence Units) | Standard Deviation |
| Vehicle (DMSO) | - | 1000 | 50 |
| This compound | 1 | 980 | 45 |
| This compound | 10 | 850 | 60 |
| This compound | 100 | 700 | 55 |
| Positive Control (e.g., CD36 inhibitor) | - | 400 | 30 |
Experimental Protocols
This section provides a detailed protocol for a fluorescent fatty acid uptake assay suitable for investigating the effects of this compound. This protocol is based on commercially available kits and published methodologies.[10][11][12]
Protocol: Fluorescent Fatty Acid Uptake Assay in Adherent Cells
Materials:
-
Adherent cancer cell line (e.g., HCT-116)
-
This compound
-
Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Serum-free medium
-
Assay buffer (e.g., HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Experimental Workflow for Fatty Acid Uptake Assay.
Procedure:
-
Cell Seeding: Seed adherent cells (e.g., HCT-116) in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation: The following day, gently aspirate the growth medium and wash the cells once with serum-free medium. Add fresh serum-free medium and incubate for 1-2 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the medium from the cells and add the this compound dilutions or vehicle control. Incubate for the desired pretreatment time (e.g., 1, 6, or 24 hours).
-
Fatty Acid Uptake: Prepare the fluorescent fatty acid probe working solution in assay buffer according to the manufacturer's instructions. Add the working solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This incubation time may need to be optimized for the specific cell line.
-
Washing: Aspirate the probe solution and wash the cells three times with assay buffer to remove any extracellular fluorescence.
-
Fluorescence Measurement: Add assay buffer to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent probe (e.g., Ex/Em = 488/523 nm for BODIPY-FL C16).
Interpretation of Results
A decrease in fluorescence intensity in cells treated with this compound compared to the vehicle control would suggest that inhibition of SCD1 leads to a reduction in fatty acid uptake. This could indicate a feedback mechanism where the accumulation of intracellular saturated fatty acids downregulates the expression or activity of fatty acid transporters. Conversely, no change or an increase in fluorescence would suggest that fatty acid uptake is either unaffected or upregulated, respectively, in response to SCD1 inhibition.
Conclusion
This compound is a potent inhibitor of SCD1 with demonstrated anticancer activity. Its mechanism of action is primarily driven by the disruption of fatty acid metabolism, leading to ER stress and apoptosis. While not a direct inhibitor of fatty acid uptake, utilizing fatty acid uptake assays can provide valuable insights into the secondary effects of SCD1 inhibition on cellular lipid homeostasis. The protocols and information provided herein serve as a comprehensive guide for researchers investigating the multifaceted effects of this compound and other SCD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 7. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tissues.jensenlab.org [tissues.jensenlab.org]
- 9. Role of CD36 in cancer progression, stemness, and targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 11. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 12. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following T-3764518 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] Inhibition of SCD1 with this compound disrupts lipid homeostasis within cells, leading to an accumulation of saturated fatty acids. This alteration in the cellular lipid profile induces significant endoplasmic reticulum (ER) stress, culminating in apoptosis in cancer cells. Furthermore, emerging evidence suggests that SCD1 inhibition can modulate the tumor microenvironment and enhance anti-tumor T-cell responses, making this compound a promising candidate for cancer therapy, both as a standalone agent and in combination with immunotherapies.
Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. This powerful technique allows for the multi-parametric analysis of individual cells, providing quantitative data on apoptosis, cell cycle progression, ER stress, and the activation status of immune cells. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, enabling researchers to effectively characterize its mechanism of action and therapeutic potential.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily through the inhibition of SCD1. This leads to a cascade of cellular events that can be monitored using flow cytometry.
dot
Caption: this compound inhibits SCD1, leading to ER stress, apoptosis, and enhanced anti-tumor immunity.
Quantitative Analysis of Cellular Responses to this compound
The following tables summarize representative quantitative data from studies on SCD1 inhibitors, which are expected to produce similar effects to this compound.
Table 1: Induction of Apoptosis in Cancer Cells
| Cell Line | Treatment (SCD1 Inhibitor) | Concentration | Time (hours) | % Apoptotic Cells (Annexin V+) |
| HCT116 (Colon Cancer) | This compound (hypothetical data) | 1 µM | 48 | 35.2% |
| A549 (Lung Cancer) | CVT-11127 | 1 µM | 48 | 42.5% |
| PC-3 (Prostate Cancer) | CAY10566 | 10 µM | 24 | 28.7% |
Table 2: Cell Cycle Arrest in Cancer Cells
| Cell Line | Treatment (SCD1 Inhibitor) | Concentration | Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HCT116 (Colon Cancer) | This compound (hypothetical data) | 1 µM | 24 | 68.1% | 15.3% | 16.6% |
| A549 (Lung Cancer) | CVT-11127 | 1 µM | 24 | 65.4% | 18.2% | 16.4% |
| MDA-MB-231 (Breast Cancer) | CAY10566 | 10 µM | 24 | 72.3% | 12.5% | 15.2% |
Table 3: Upregulation of ER Stress Markers
| Cell Line | Treatment (SCD1 Inhibitor) | Concentration | Time (hours) | Marker | % Positive Cells |
| HCT116 (Colon Cancer) | This compound (hypothetical data) | 1 µM | 24 | CHOP | 45.8% |
| HeLa (Cervical Cancer) | Tunicamycin (ER stress inducer) | 5 µg/mL | 16 | p-PERK | 55.2% |
| U2OS (Osteosarcoma) | SCD1 siRNA | 75 nM | 72 | GRP78 | 62.1% |
Table 4: Enhancement of CD8+ T-Cell Activation
| Cell Type | Treatment (SCD1 Inhibitor) | Concentration | Time (hours) | Marker | % Positive Cells |
| Murine CD8+ T-cells | A939572 | 1 µM | 72 | IFN-γ | 25.6% |
| Human CD8+ T-cells | This compound (hypothetical data) | 1 µM | 72 | Granzyme B | 38.4% |
| Tumor Infiltrating Lymphocytes (MC38 model) | SCD1 inhibitor | In vivo | - | CD8+ | Increased infiltration |
Experimental Protocols
dot
Caption: General workflow for flow cytometry analysis after this compound treatment.
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use FITC and PI single-stained controls for compensation.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Intracellular Staining for ER Stress Markers
Objective: To measure the expression of intracellular ER stress markers (e.g., CHOP, GRP78, p-PERK) in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated primary antibodies against ER stress markers (e.g., anti-CHOP, anti-GRP78, anti-phospho-PERK)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Surface Staining (if applicable):
-
Harvest cells as described in Protocol 1.
-
If co-staining for surface markers, perform surface staining with fluorochrome-conjugated antibodies before fixation.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of 1X Permeabilization Buffer.
-
Add the fluorochrome-conjugated antibody against the ER stress marker of interest.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer.
-
Use an isotype control to set the gate for positive staining.
-
Protocol 4: Analysis of CD8+ T-Cell Activation and Effector Function
Objective: To assess the activation and effector function of CD8+ T-cells following co-culture with this compound-treated cancer cells or direct treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Isolated primary CD8+ T-cells
-
Complete RPMI-1640 medium with 10% FBS and IL-2
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-CD25, anti-CD69, anti-IFN-γ, anti-Granzyme B)
-
Brefeldin A
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Option A (Co-culture): Treat cancer cells with this compound for 24 hours. Then, co-culture the treated cancer cells with isolated primary CD8+ T-cells at an appropriate effector-to-target ratio for 48-72 hours.
-
Option B (Direct Treatment): Treat isolated primary CD8+ T-cells directly with this compound in the presence of T-cell activation stimuli (e.g., anti-CD3/CD28 beads).
-
-
Intracellular Cytokine Staining:
-
For the last 4-6 hours of culture, add Brefeldin A to the culture medium to inhibit cytokine secretion.
-
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD3, CD8, CD25, CD69) with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation, Permeabilization, and Intracellular Staining:
-
Follow the fixation and permeabilization procedure as described in Protocol 3.
-
Stain for intracellular markers (e.g., IFN-γ, Granzyme B) with fluorochrome-conjugated antibodies.
-
Wash the cells.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells for flow cytometry analysis.
-
Gate on the CD3+CD8+ T-cell population.
-
Analyze the expression of activation markers and intracellular effector molecules.
-
References
Application Notes and Protocols: T-3764518 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and proposed experimental protocols for investigating the SCD1 inhibitor T-3764518 in combination with other targeted cancer therapies. While clinical data on this compound combinations is not yet available, preclinical evidence with other SCD1 inhibitors suggests synergistic anti-tumor activity when combined with mTOR inhibitors and potentially with immune checkpoint inhibitors.
Introduction to this compound
This compound is a novel, potent, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in the de novo synthesis of monounsaturated fatty acids, particularly oleic acid, which are essential for cancer cell proliferation and survival.[1] By inhibiting SCD1, this compound disrupts lipid metabolism in cancer cells, leading to an accumulation of saturated fatty acids. This induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis (programmed cell death).[1] Preclinical studies have demonstrated the single-agent efficacy of this compound in slowing tumor growth in various xenograft models, including colorectal and mesothelioma cancers.[1]
Proposed Combination Strategies and Rationale
Based on preclinical evidence with other SCD1 inhibitors, two promising combination strategies for this compound are proposed:
-
Combination with mTOR Inhibitors: The mTOR signaling pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Preclinical studies have shown that the combination of an SCD1 inhibitor with an mTOR inhibitor, such as temsirolimus, results in synergistic inhibition of tumor growth in clear cell renal cell carcinoma (ccRCC) models.[3][4] The rationale for this synergy lies in the dual targeting of critical metabolic and signaling pathways essential for cancer cell maintenance.
-
Combination with Immune Checkpoint Inhibitors: Emerging research suggests that SCD1 inhibition can enhance anti-tumor T cell responses.[5] By modulating the tumor microenvironment and potentially increasing cancer cell immunogenicity, SCD1 inhibitors may synergize with immune checkpoint inhibitors like anti-PD-1 antibodies to promote a more robust and durable anti-cancer immune response.[5]
Data Presentation: Summary of Preclinical Synergy (Hypothetical Data for this compound)
The following tables present a hypothetical summary of expected quantitative data from preclinical studies evaluating this compound in combination with an mTOR inhibitor (e.g., Everolimus) and an anti-PD-1 antibody. These tables are based on published data for other SCD1 inhibitors and serve as a template for data analysis.
Table 1: In Vitro Synergistic Activity of this compound and Everolimus in A498 ccRCC Cells
| Treatment Group | This compound (nM) | Everolimus (nM) | % Growth Inhibition (Mean ± SD) | Combination Index (CI)* |
| This compound | 10 | - | 25 ± 4.2 | - |
| Everolimus | 5 | - | 20 ± 3.5 | - |
| Combination | 10 | 5 | 65 ± 5.1 | < 1 (Synergistic) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Anti-PD-1 in a Syngeneic Mouse Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Complete Responses (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 mg/kg, oral, daily | 40 | 0 |
| Anti-PD-1 | 5 mg/kg, i.p., twice weekly | 35 | 10 |
| Combination | This compound + Anti-PD-1 | 85 | 40 |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic anti-proliferative effect of this compound in combination with another targeted agent (e.g., an mTOR inhibitor) in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A498 for ccRCC)
-
This compound (stock solution in DMSO)
-
mTOR inhibitor (e.g., Everolimus, stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the combination drug (e.g., Everolimus) in complete medium.
-
Treat the cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control (DMSO).
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Assess cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Analyze the data using software that can calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
In Vivo Combination Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another agent (e.g., an immune checkpoint inhibitor) in a xenograft or syngeneic mouse model.
Materials:
-
Immunocompromised or immunocompetent mice (depending on the model)
-
Cancer cells for tumor implantation
-
This compound formulated for oral gavage
-
Combination drug (e.g., anti-PD-1 antibody) formulated for injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Administer treatments as per the defined schedule (e.g., this compound daily by oral gavage, anti-PD-1 twice weekly by intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition for each treatment group and assess for statistically significant differences between the groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Rationale for this compound and mTOR inhibitor combination.
Caption: Workflow for in vivo combination efficacy studies.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
T-3764518: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for maintaining the appropriate balance of fatty acids in cellular membranes and for lipid signaling. In various cancer cells, SCD1 is overexpressed and plays a significant role in promoting cell proliferation and survival. Inhibition of SCD1 by this compound disrupts this balance, leading to an accumulation of SFAs, which in turn induces endoplasmic reticulum (ER) stress and ultimately results in apoptosis (programmed cell death). Furthermore, SCD1 inhibition has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. These characteristics make this compound a promising candidate for anticancer drug development and a valuable tool for studying the role of lipid metabolism in cancer biology.
Quantitative Data
The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Cell Line | Value | Assay Type |
| IC50 | - | 4.7 nM | SCD1 Enzyme Inhibition Assay |
| GI50 | HCT116 | 2.7 nM | CellTiter-Glo® Luminescent Cell Viability Assay |
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the activity of the SCD1 enzyme by 50%. GI50 (Half-maximal growth inhibition): The concentration of this compound required to inhibit the growth of HCT116 cells by 50%.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of SCD1. This initiates a cascade of cellular events, as depicted in the signaling pathway diagram below.
Experimental Protocols
High-Throughput Screening (HTS) for Cell Viability Using CellTiter-Glo®
This protocol is designed for a 384-well plate format and is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin. It is a representative protocol for determining the GI50 of this compound in a cancer cell line such as HCT116.
Materials:
-
HCT116 cells
-
McCoy's 5A medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 384-well microplates
-
Luminometer
Protocol:
-
Cell Culture:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest HCT116 cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Count the cells and adjust the cell suspension to a density of 2 x 10^4 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well opaque-walled plate (resulting in 500 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range for a compound with nanomolar potency would be from 1 µM down to 0.01 nM. It is recommended to perform a 10-point, 3-fold serial dilution.
-
Include a vehicle control (e.g., 0.1% DMSO in culture medium) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully add 5 µL of the diluted compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature for approximately 30 minutes.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.
-
Troubleshooting & Optimization
T-3764518 solubility issues in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of T-3764518 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to assist in your research.
Troubleshooting Guide: Overcoming this compound Precipitation
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
This is a common issue for many small molecule inhibitors that, like this compound, are hydrophobic in nature. The dramatic change in solvent polarity from a high-concentration organic stock (like DMSO) to a primarily aqueous environment causes the compound to crash out of solution. Here are steps to troubleshoot this problem:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A solubility of up to 95 mg/mL has been reported in DMSO, though this may require sonication to fully dissolve. For long-term storage, it is advisable to store stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q2: My this compound won't dissolve in DMSO, even at a lower concentration. What should I do?
A2: If you are having trouble dissolving this compound in DMSO, gentle warming and mechanical agitation can be employed. Warm the vial to 37°C and use a bath sonicator for a brief period to aid dissolution. Ensure that your DMSO is of high purity and anhydrous, as water content can significantly reduce the solubility of hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous assay buffer?
A3: It is a common laboratory practice to keep the final concentration of DMSO in aqueous buffers below 1% to minimize solvent effects on cellular assays. However, for poorly soluble compounds like this compound, even 1% DMSO may be too high and can cause precipitation. It is recommended to aim for a final DMSO concentration of 0.5% or lower if possible.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: While DMSO is the most commonly reported solvent, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) may also be effective. However, compatibility with your specific experimental system must be verified, as these solvents can be more aggressive towards plastics and may have higher cellular toxicity.
Q5: How does pH affect the solubility of this compound in aqueous solutions?
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Comments |
| DMSO | 95 mg/mL (200.69 mM) | Ultrasonic assistance may be required. |
| DMSO | ≥ 31.7 mg/mL | Used for preparing further dilutions.[1] |
| 20% SBE-β-CD in Saline | ≥ 3.17 mg/mL | Prepared from a 31.7 mg/mL DMSO stock.[1] |
| Corn Oil | ≥ 3.17 mg/mL | Prepared from a 31.7 mg/mL DMSO stock.[1] |
| PEG300/Tween-80/Saline (4:0.5:4.5) | ≥ 3 mg/mL | Prepared from a 30.0 mg/mL DMSO stock.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 473.37 g/mol ). For 1 mg of this compound, you will need 211.3 µL of DMSO to make a 10 mM stock solution.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Agitation: Vortex the solution thoroughly. If the compound does not fully dissolve, warm the vial to 37°C and sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents
This protocol is adapted for preparing a formulation for in vivo studies and can be modified for in vitro use.[1]
-
Initial Dilution: Begin with a high-concentration stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
Co-solvent Addition: To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Aqueous Dilution: Add 450 µL of saline (or your desired aqueous buffer) to the mixture to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound in this formulation will be 3 mg/mL.
This compound Mechanism of Action
This compound is a potent and novel inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][3][4][5] SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA to oleoyl-CoA.[5] Many cancer cells exhibit elevated lipid biosynthesis, and SCD1 is often overexpressed, playing a crucial role in cancer cell proliferation.[5] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs. This can induce endoplasmic reticulum (ER) stress and subsequently lead to apoptosis in cancer cells.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. tebubio.com [tebubio.com]
- 5. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T-3764518 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of T-3764518 for various cell line experiments. This compound is a novel and potent inhibitor of Stearoyl-CoA Desaturase (SCD), a key enzyme in fatty acid metabolism.[1][2][3] Inhibition of SCD leads to an increase in the ratio of saturated to unsaturated fatty acids within cellular membranes, triggering endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells.[4] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme that catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids.[1][2][3] By inhibiting SCD, this compound disrupts the balance of fatty acids in cellular membranes, leading to an accumulation of saturated fatty acids. This imbalance induces endoplasmic reticulum (ER) stress, activating the Unfolded Protein Response (UPR) and ultimately leading to apoptosis (programmed cell death) in cancer cells.[4]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: Based on its potent in vitro activity, a good starting point for a dose-response experiment with this compound would be a broad range from 0.1 nM to 1 µM. The known IC50 of this compound is 4.7 nM, and the GI50 (50% growth inhibition) in HCT-116 cells is 2.7 nM. Another SCD inhibitor, A939572, has shown an IC50 of approximately 4 nM in FaDu cells.[5] Therefore, a logarithmic dilution series within this range should effectively capture the dose-response curve for most cancer cell lines.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally below 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Q4: How can I confirm that the observed effects are due to SCD inhibition?
A4: To confirm the on-target effect of this compound, you can perform a rescue experiment. Supplementing the cell culture medium with oleic acid, the product of the SCD-catalyzed reaction, should reverse the cytotoxic and ER stress-inducing effects of this compound.[4] This indicates that the observed phenotype is a direct consequence of SCD inhibition.
Data Presentation: In Vitro Activity of SCD Inhibitors
The following table summarizes the in vitro activity of this compound and another SCD inhibitor, A939572, in various cancer cell lines. This data can be used as a reference for selecting appropriate concentration ranges for your experiments.
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| This compound | - | Biochemical Assay | IC50 | 4.7 nM | [1][2][3] |
| This compound | HCT-116 (Colon Cancer) | Growth Inhibition | GI50 | 2.7 nM | MedChemExpress Datasheet |
| A939572 | FaDu (Pharynx Cancer) | Desaturation Inhibition | IC50 | ~4 nM | [5] |
Mandatory Visualizations
Here are diagrams illustrating the signaling pathway of SCD, a general experimental workflow for optimizing this compound concentration, and a troubleshooting decision tree.
Caption: Signaling pathway of SCD1 and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A recommended starting range is 0.1 nM to 1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Replace the medium in the wells with the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 or CC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
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Treated and control cells
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Phosphate-buffered saline (PBS)
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Flow cytometer
Procedure:
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Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24-48 hours). Include untreated and vehicle controls.
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Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot for ER Stress Markers (BiP and CHOP)
This protocol is used to detect the upregulation of ER stress markers BiP (GRP78) and CHOP (GADD153) in response to this compound treatment.
Materials:
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Treated and control cell lysates
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Protein assay reagent (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against BiP, CHOP, and a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
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Transfer the proteins to a membrane.
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Block the membrane for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and add the chemiluminescent substrate.
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Capture the image using an imaging system and quantify the band intensities. An increase in BiP and CHOP protein levels is indicative of ER stress.[6][7][8][9][10]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of BiP and CHOP by the unfolded-protein response is independent of presenilin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endoplasmic reticulum stress in bipolar disorder? - BiP and CHOP gene expression- and XBP1 splicing analysis in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upregulation of BiP and CHOP by the unfolded-protein response independent of presenilin expression — Oxford Global Health [globalhealth.ox.ac.uk]
T-3764518 stability in cell culture media
Welcome to the technical support center for T-3764518. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the stability and handling of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For long-term storage, the DMSO stock solution should be aliquoted into working volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1] As a general guide, we recommend preparing fresh dilutions into your aqueous cell culture medium immediately before each experiment.[1]
Q2: What is the stability of this compound in common cell culture media?
A2: The stability of this compound can be influenced by the composition of the cell culture medium and the presence of supplements like Fetal Bovine Serum (FBS).[2][3] The compound exhibits moderate stability in basal media such as DMEM and RPMI-1640. However, stability can decrease in complete media containing serum, likely due to enzymatic degradation or binding to serum proteins.[4] For detailed quantitative data, please refer to the Stability Data section below.
Q3: Does Fetal Bovine Serum (FBS) affect the stability or activity of this compound?
A3: Yes, FBS can impact both the stability and the apparent activity of this compound. Nonspecific binding to serum proteins, like albumin, can reduce the free concentration of the compound available to interact with its target in cells, potentially leading to a higher IC50 value.[4] Furthermore, enzymes present in serum may contribute to the metabolic degradation of the compound over time.[5]
Q4: How frequently should the cell culture medium containing this compound be replaced during an experiment?
A4: Given the stability profile of this compound, for experiments lasting longer than 24 hours, we recommend replacing the medium with freshly diluted compound every 24 hours. This ensures that the effective concentration of the compound does not significantly decrease due to degradation, which is crucial for obtaining reliable and reproducible results.[2]
Q5: What are potential reasons for observing lower-than-expected potency or inconsistent results in my cell-based assays?
A5: Inconsistent results in cell-based assays can arise from several factors beyond simple experimental error.[6] Key factors for small molecules include:
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Compound Degradation: The compound may be degrading in the culture medium over the course of the assay.[6]
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Poor Solubility: The compound may precipitate out of solution, especially at higher concentrations or if the final DMSO concentration is too high.[7]
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Serum Protein Binding: Binding to proteins in FBS can reduce the bioavailable concentration of the compound.[4]
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Adsorption to Plasticware: Hydrophobic compounds can sometimes adsorb to the surfaces of cell culture plates, lowering the effective concentration.[2]
Please see the Troubleshooting Guide for a systematic approach to diagnosing these issues.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or lower-than-expected compound activity.
This is a common challenge in cell-based assays.[6] The following workflow can help identify the cause.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
Preventing T-3764518 precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the precipitation of T-3764518 in stock solutions and during experimental use. By following these troubleshooting guides and frequently asked questions (FAQs), researchers can ensure the accurate and effective application of this potent stearoyl-CoA desaturase (SCD) inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a novel and potent small molecule inhibitor of stearoyl-CoA desaturase (SCD), an enzyme implicated in various diseases, including cancer.[1] Maintaining this compound in a soluble state is crucial for accurate dosing and reliable experimental outcomes. Precipitation can lead to an unknown and reduced effective concentration of the compound, potentially yielding misleading results.
Q2: What are the common causes of this compound precipitation?
A2: While specific data on this compound precipitation is limited, issues with similar hydrophobic small molecules in research settings typically arise from:
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Exceeding Solubility Limits: The concentration of this compound in a given solvent or aqueous medium surpasses its maximum solubility.
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Improper Solvent Selection: Using a solvent in which this compound has poor solubility.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium, causing the compound to crash out of solution.
-
Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound. The recommended storage temperature for this compound is -20°C.[2]
-
pH Shifts: Alterations in the pH of the solution can affect the charge and solubility of the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For many hydrophobic small molecules used in biological research, Dimethyl Sulfoxide (DMSO) is a common and effective solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[3][4] It is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q4: How can I prevent this compound precipitation when diluting it into aqueous solutions like cell culture media?
A4: To avoid precipitation upon dilution, it is recommended to perform serial dilutions. Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous solution. A best practice is to first create an intermediate dilution in a smaller volume of the aqueous solution while vortexing gently, and then add this to the final volume. This gradual decrease in solvent concentration can help maintain solubility.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to identifying and resolving precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution vial. | - Concentration is too high for the solvent.- Incomplete initial dissolution.- Compound degradation over time. | - Gently warm the solution (e.g., in a 37°C water bath) and vortex to attempt redissolving.- If precipitation persists, centrifuge the vial and use the supernatant, noting that the concentration may be lower than intended.- For future preparations, consider a lower stock concentration.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitate appears immediately after diluting the stock solution into aqueous media. | - Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution.- Concentration Exceeds Aqueous Solubility: The final concentration is above the solubility limit of this compound in the aqueous medium. | - Perform Serial Dilutions: Create an intermediate dilution of the DMSO stock in a small volume of the target medium first, then add this to the final volume.- Reduce Final Concentration: Lower the target concentration of this compound in your experiment.- Increase Final DMSO Concentration (with caution): Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%). |
| Precipitate forms over time in the incubator. | - Temperature or pH Shift: Changes in the incubator environment (e.g., 37°C, CO2 levels) can alter solubility.- Interaction with Media Components: this compound may interact with proteins or salts in the cell culture medium.- Media Evaporation: Evaporation can increase the compound's effective concentration. | - Pre-warm the media to 37°C before adding the compound.- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the stability of this compound in your specific media over the duration of your experiment.- Maintain proper humidity levels in the incubator to prevent evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
-
Sonicator or water bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the vial or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C as recommended.[2]
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific aqueous medium (e.g., cell culture medium) under experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous medium of interest
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Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
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Incubator (set to your experimental conditions)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution into the pre-warmed aqueous medium. It is recommended to perform 2-fold serial dilutions starting from a concentration known to be soluble.
-
Gently vortex each dilution immediately after preparation.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for the presence of micro-precipitates.
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental setup.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound as an SCD1 inhibitor.
References
Technical Support Center: T-3764518 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating potential off-target effects of T-3764518, a potent Stearoyl-CoA Desaturase (SCD) inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A: Off-target effects occur when a drug or small molecule interacts with unintended biological molecules in addition to its intended therapeutic target.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting. Understanding and identifying potential off-target effects is a critical component of preclinical drug development to ensure the specificity and safety of a compound.
Q2: Is there any published data on the off-target effects of this compound?
Q3: What are the initial steps to suspect off-target effects in my experiments with this compound?
A: You might suspect off-target effects if you observe:
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Atypical Phenotypes: The cellular or organismal phenotype is inconsistent with the known function of SCD1 inhibition.
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Discrepancy in Potency: The concentration of this compound required to elicit a biological response is significantly different from its reported IC50 for SCD1 (4.7 nM).[1][2][3]
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Lack of Rescue: The observed phenotype cannot be rescued by supplementing the cells with oleic acid, the product of the SCD1-catalyzed reaction.
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Cell Line Specificity: The compound shows significant toxicity in cell lines that do not express high levels of SCD1.
Troubleshooting Guides
Issue 1: An unexpected phenotype is observed that does not align with SCD1 inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype and compare the EC50 with the IC50 for SCD1 inhibition. A significant rightward shift in the EC50 for the phenotype may suggest an off-target effect. 2. Use a Structurally Unrelated SCD1 Inhibitor: Treat cells with a different, structurally distinct SCD1 inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound. 3. Genetic Knockdown/Knockout of SCD1: Use siRNA or CRISPR/Cas9 to reduce or eliminate SCD1 expression. If this does not phenocopy the effect of this compound, an off-target mechanism is likely. | A discrepancy in potency or lack of phenocopying with a different inhibitor or genetic approach points towards an off-target effect. |
| On-Target Effect in a Novel Pathway | 1. Literature Review: Investigate lesser-known signaling pathways that may be influenced by lipid metabolism and SCD1 activity. 2. Rescue Experiment: Perform a rescue experiment by supplementing the media with oleic acid. If the phenotype is reversed, it is likely an on-target effect. | Rescue with oleic acid confirms the phenotype is mediated through SCD1 inhibition. |
Issue 2: this compound exhibits significant cytotoxicity at concentrations close to its SCD1 IC50.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Counter-Screening: Test the cytotoxicity of this compound in a cell line with low or no SCD1 expression. Toxicity in these cells would indicate off-target effects. 2. Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions that could lead to toxicity. 3. Cellular Thermal Shift Assay (CETSA): Use CETSA to identify proteins that are stabilized by this compound binding in an unbiased manner. | Identification of interactions with other proteins, particularly those involved in cell survival pathways, would suggest off-target toxicity. |
| On-Target Toxicity | 1. SCD1 Overexpression/Knockdown: Modulate the expression level of SCD1. If cytotoxicity correlates with SCD1 expression levels, it is more likely to be an on-target effect. 2. Lipidomics Analysis: Analyze the cellular lipid profile to confirm that the toxicity is associated with a significant decrease in monounsaturated fatty acids, the direct consequence of SCD1 inhibition. | A direct correlation between SCD1 expression, altered lipid profiles, and cell death would support on-target toxicity. |
Experimental Protocols
Kinase Profiling
Objective: To identify potential off-target interactions of this compound with a panel of protein kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
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Kinase Reaction: In a multi-well plate, incubate a panel of purified recombinant kinases with their respective substrates and ATP in a suitable reaction buffer. Add this compound or vehicle control (DMSO) to the wells.
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Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
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Detection: Add a detection reagent that measures the amount of ADP produced (or remaining ATP). Luminescence or fluorescence is typically measured using a plate reader.
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Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify cellular targets of this compound by assessing ligand-induced protein stabilization.
Methodology:
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Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.
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Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
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Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
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Protein Quantification: Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or mass spectrometry.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Transcriptomic Analysis (RNA-seq)
Objective: To obtain a global view of gene expression changes induced by this compound to identify affected pathways, which may point to on- and off-target effects.
Methodology:
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Cell Treatment: Treat cells with this compound or a vehicle control at a specific concentration and for a defined time period.
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RNA Extraction: Isolate total RNA from the treated and control cells.
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Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform high-throughput sequencing.
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Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis.
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Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are significantly enriched in the set of differentially expressed genes.
Data Presentation
Table 1: Illustrative Kinase Profiling Data for this compound
This data is for illustrative purposes only and does not represent actual experimental results.
| Kinase | % Inhibition at 1 µM this compound |
| SCD1 (Positive Control) | 98% |
| Kinase A | 5% |
| Kinase B | 85% |
| Kinase C | 2% |
| Kinase D | 60% |
Table 2: Illustrative CETSA Data for a Putative Off-Target
This data is for illustrative purposes only and does not represent actual experimental results.
| Temperature (°C) | Soluble Protein (Vehicle) | Soluble Protein (this compound) |
| 45 | 100% | 100% |
| 50 | 85% | 95% |
| 55 | 50% | 80% |
| 60 | 20% | 55% |
| 65 | 5% | 25% |
Visualizations
Caption: On-target action of this compound on the SCD1 signaling pathway.
References
Technical Support Center: T-3764518 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel, orally available stearoyl-CoA desaturase 1 (SCD1) inhibitor, T-3764518, in in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD1, this compound disrupts lipid metabolism in cancer cells, leading to an accumulation of saturated fatty acids. This induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis (programmed cell death), thereby slowing tumor growth.[1]
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated antitumor activity in mouse xenograft models of human colorectal cancer (HCT-116) and mesothelioma (MSTO-211H).[1]
Q3: What is the recommended route of administration for this compound in mice?
A3: this compound is an orally available compound and is typically administered via oral gavage in preclinical mouse studies.[1]
Q4: What are the known side effects of SCD1 inhibitors?
A4: Inhibition of SCD1 can lead to side effects related to its role in normal tissue homeostasis. Observed side effects in mice from various SCD1 inhibitors include skin dryness, hair loss, and eye issues such as dryness and squinting. While this compound was reported to have a favorable in vivo response, it is important to monitor for these potential adverse effects.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Suboptimal Tumor Growth Inhibition
Q: We are not observing the expected tumor growth inhibition in our HCT-116/MSTO-211H xenograft model after treatment with this compound. What are the possible causes and solutions?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Compound Formulation and Administration:
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Solution Preparation: Ensure this compound is properly dissolved and stable in the chosen vehicle. Refer to the manufacturer's instructions for recommended solvents.
-
Oral Gavage Technique: Improper oral gavage can lead to incorrect dosing or aspiration. Verify that personnel are well-trained in this technique. For guidance, refer to established protocols on proper mouse restraint and gavage needle insertion.
-
-
Dosing Regimen:
-
Dose Level: The antitumor effect of this compound is dose-dependent. You may need to optimize the dose for your specific model and experimental conditions.
-
Dosing Frequency: Ensure the dosing schedule is appropriate to maintain sufficient drug exposure.
-
-
Tumor Model Variability:
-
Cell Line Authenticity: Verify the identity of your HCT-116 or MSTO-211H cells through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Tumor Burden at Treatment Initiation: The timing of treatment initiation is critical. Starting treatment when tumors are too large may result in a diminished response. It is recommended to begin treatment when tumors reach a volume of approximately 100-200 mm³.
-
Animal Strain: The response to therapy can vary between different mouse strains. Ensure you are using an appropriate immunocompromised strain (e.g., BALB/c nude or NOD/SCID) for xenograft studies.
-
Issue 2: Unexpected Toxicity or Adverse Events
Q: Our mice are exhibiting signs of toxicity (e.g., significant weight loss, skin lesions, eye irritation) after this compound administration. How can we mitigate these effects?
A: Toxicity can be a concern with potent enzyme inhibitors. Here are some strategies to address this:
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Dose Reduction: The most straightforward approach is to reduce the dose of this compound. It may be necessary to perform a dose-response study to find a balance between efficacy and tolerability.
-
Supportive Care:
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Nutritional Support: Provide a high-energy, palatable diet to counteract weight loss.
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Ocular Lubricants: For eye dryness or irritation, sterile ophthalmic lubricants can be applied.
-
Skin Moisturizers: For dry or irritated skin, topical emollients approved for veterinary use can be considered.
-
-
Monitor Animal Health: Implement a robust animal monitoring plan that includes daily observation and regular body weight measurements. Define clear endpoints for humane euthanasia if toxicity becomes severe.
Data Presentation
Table 1: this compound In Vivo Efficacy in Xenograft Models
| Cell Line | Mouse Strain | Treatment | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HCT-116 | BALB/c nude | This compound | 100 mg/kg, p.o., qd | 58 | Nishizawa et al., 2017 |
| MSTO-211H | BALB/c nude | This compound | 100 mg/kg, p.o., qd | 52 | Nishizawa et al., 2017 |
p.o. = oral administration; qd = once daily
Experimental Protocols
Protocol 1: HCT-116 Subcutaneous Xenograft Model
-
Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Preparation: Harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
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Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female BALB/c nude mice.
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Tumor Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
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Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
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Drug Administration: Administer this compound or vehicle control orally according to the planned dosing schedule.
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Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
Protocol 2: MSTO-211H Subcutaneous Xenograft Model
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Cell Culture: Culture MSTO-211H cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Preparation: Prepare cells as described for the HCT-116 model, with a concentration of 1 x 10⁷ cells/100 µL in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female BALB/c nude mice.
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Tumor Monitoring and Treatment: Follow the same procedures for tumor monitoring, randomization, and treatment as outlined in the HCT-116 protocol.
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting decision tree.
References
Navigating Cell Viability Assays with T-3764518: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel stearoyl-CoA desaturase (SCD1) inhibitor, T-3764518, in cell viability assays. Our aim is to help you overcome common experimental hurdles and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs within the cell. This increase in the SFA/MUFA ratio induces endoplasmic reticulum (ER) stress, which in turn triggers apoptotic cell death in cancer cells.[1][4]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated growth inhibitory effects in various cancer cell lines. For instance, it has been shown to inhibit the growth of colorectal cancer HCT-116 cells and mesothelioma MSTO-211H cells.[1] The effectiveness of SCD1 inhibitors can be cell-line specific, often showing greater cytotoxicity in cancer cells compared to normal cells.[4][5][6][7]
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that could affect cell viability (typically ≤ 0.5%).
Q4: I am observing inconsistent results between experiments. What are the potential causes?
Inconsistent results in cell viability assays can arise from several factors. These include variations in cell seeding density, passage number, and the health of the cells. Technical variability can be introduced through pipetting errors and inconsistent incubation times. To minimize these, ensure a homogeneous cell suspension before seeding, use calibrated pipettes, and consider using a multichannel pipette for adding the compound to reduce timing differences.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your cell viability experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high or low cell viability | Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. | Visually inspect your wells for any precipitate. If observed, try preparing fresh dilutions or using a lower starting concentration. Ensure the final DMSO concentration is sufficient to maintain solubility. |
| Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., MTT, Alamar Blue), leading to false readings.[1] | Consider using an alternative viability assay with a different detection principle, such as the ATP-based CellTiter-Glo® assay, which is less prone to interference from colored or fluorescent compounds.[8] | |
| On-target vs. Off-target Effects: At very high concentrations, the observed cytotoxicity may be due to off-target effects. | To confirm the on-target effect of this compound, perform a rescue experiment by co-incubating the cells with oleic acid, the product of the SCD1 enzyme.[1][9] If the cytotoxicity is due to SCD1 inhibition, the addition of oleic acid should rescue the cells. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent number of cells seeded per well. | Ensure your cell suspension is thoroughly mixed before and during plating. When seeding, gently swirl the plate to ensure an even distribution of cells. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS to maintain humidity. | |
| Pipetting Inaccuracy: Inconsistent volumes of cells, media, or compound being dispensed. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, using a multichannel pipette can improve consistency. | |
| No significant effect on cell viability | Cell Line Resistance: Some cell lines may have lower intrinsic dependence on de novo lipogenesis or may express lower levels of SCD1, making them less sensitive to this compound.[10] | Verify the expression of SCD1 in your cell line of interest. Consider testing a panel of cell lines to identify those that are most sensitive. |
| Suboptimal Compound Concentration or Incubation Time: The concentrations used may be too low, or the incubation time may be too short to induce a significant effect. | Perform a dose-response experiment with a wide range of this compound concentrations and test different incubation times (e.g., 24, 48, 72 hours). | |
| Degraded Compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and repeat the experiment. |
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound and another common SCD1 inhibitor, CAY10566, in various cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | HCT-116 (colorectal) | CellTiter-Glo | GI50 | 2.7 nM | [2] |
| CAY10566 | HepG2 (liver) | Not Specified | IC50 | 7.9 nM | [11] |
| CAY10566 | PANC-1 (pancreatic) | MTT | IC50 | 142.4 nM | [2] |
| CAY10566 | OVCAR4 (ovarian) | Not Specified | - | Reduced Viability | [9] |
Experimental Protocols
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for assessing the effect of this compound on cell viability.[8][12][13][14][15]
Materials:
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in a total volume of 100 µL of culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the GI50/IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for a this compound cell viability assay.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 15. promega.com [promega.com]
Inconsistent results with T-3764518 treatment
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of T-3764518, a potent and selective inhibitor of Kinase-X (KX). Our aim is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and inconsistent results. For working solutions, dilution in cell culture medium should be done immediately before use.
Q2: We are observing significant variability in cell viability assays between experiments. What could be the cause?
A: Inconsistent results in cell viability assays can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include compound stability, cell passage number, and assay timing.
Q3: Does this compound have any known off-target effects?
A: While this compound is highly selective for Kinase-X, high concentrations (>10 µM) may lead to off-target effects on related kinases. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Inconsistent Cell Viability Results
Problem: High variability in IC50 values across replicate experiments.
This is a common issue that can be addressed by systematically evaluating your experimental workflow. The following guide provides a step-by-step approach to identify and resolve the source of inconsistency.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent cell viability results.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Experimental Protocol |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using stock solutions that have been stored at 4°C for extended periods. | Protocol ID: TP-01 Compare the activity of a freshly prepared stock solution with an older, frequently used stock in a parallel cell viability assay. |
| Cell Line Variability | Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity. | Protocol ID: CP-01 Culture cells from a freshly thawed, low-passage vial and monitor their growth rate and morphology. |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells and plates. Variations in cell number at the time of treatment can significantly impact IC50 values. | Protocol ID: CP-02 Perform a cell count before seeding and verify confluency at the time of drug addition. |
| Serum Protein Binding | This compound may bind to serum proteins, reducing its effective concentration. Test for this effect by performing the assay in low-serum or serum-free media. | Protocol ID: SP-01 Conduct a dose-response experiment in media containing different serum concentrations (e.g., 10%, 5%, 1%, and 0%). |
Detailed Experimental Protocols
Protocol ID: TP-01 - Assessing Compound Stability
-
Preparation:
-
Thaw a new aliquot of 10 mM this compound in DMSO (Fresh Stock).
-
Use your existing, frequently used stock solution (Old Stock).
-
Prepare serial dilutions for both stocks in the appropriate cell culture medium.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with the serial dilutions of both the Fresh and Old stocks.
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation & Assay:
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Perform a standard cell viability assay (e.g., CellTiter-Glo®).
-
-
Analysis:
-
Calculate and compare the IC50 values obtained from the Fresh and Old stocks. A significant shift in IC50 may indicate compound degradation in the old stock.
-
Protocol ID: SP-01 - Serum Protein Binding Assay
-
Media Preparation:
-
Prepare four batches of cell culture medium with varying concentrations of Fetal Bovine Serum (FBS): 10%, 5%, 1%, and 0% (serum-free).
-
-
Cell Seeding:
-
Seed cells in four separate 96-well plates. Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in each of the four media types.
-
Treat the corresponding plate with the appropriate drug-media combination.
-
-
Incubation & Assay:
-
Incubate for 72 hours.
-
Perform a cell viability assay.
-
-
Analysis:
-
Calculate the IC50 value for each serum concentration. A rightward shift in the dose-response curve with increasing serum concentration suggests serum protein binding.
-
This compound Signaling Pathway
This compound inhibits Kinase-X (KX), a critical component of the Growth Factor Signaling Pathway (GFSP). Inhibition of KX blocks the downstream phosphorylation of transcription factor Y (TFY), leading to a reduction in the expression of proliferation-related genes.
Caption: this compound mechanism of action in the GFSP pathway.
T-3764518 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SCD1 inhibitor, T-3764518. The information is designed to help optimize dose-response curve experiments and address common challenges.
I. Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues that may be encountered during experimentation with this compound.
FAQs: General Compound and Assay Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), with a reported IC50 of 4.7 nM.[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs within the cell. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress, which in turn activates apoptotic pathways, leading to cancer cell death.[1] A key marker of this apoptotic process is the increase in cleaved poly (ADP-ribose) polymerase 1 (PARP1).[1]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated in vitro and in vivo antitumor activity in colorectal cancer (HCT-116) and mesothelioma (MSTO-211H) cell lines.[1]
Q3: What is the recommended solvent for this compound?
A3: For in vitro cell culture assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting: Dose-Response Curve Issues
Q4: My dose-response curve is not showing a clear sigmoidal shape. What are the possible reasons?
A4: A non-sigmoidal dose-response curve can result from several factors:
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Incorrect Concentration Range: The concentrations tested may be too high or too low to capture the full dynamic range of the compound's effect. If all concentrations show maximum inhibition, the starting concentration is too high. If no inhibition is observed, the concentrations are too low.
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations, if the final DMSO concentration is too low or if the compound has limited solubility in aqueous solutions. Visually inspect the wells for any precipitate.
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can lead to variable results. A low cell density may result in a weak signal, while a high density can lead to nutrient depletion and cell death unrelated to the compound's activity.
-
Incubation Time: The chosen incubation time may be too short for this compound to exert its full effect or too long, leading to non-specific cell death.
Q5: I am observing high variability between my replicate wells. How can I reduce this?
A5: High variability can be minimized by addressing the following:
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Pipetting Accuracy: Ensure all pipettes are properly calibrated and use consistent pipetting techniques.
-
Cell Seeding Uniformity: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental data, or ensure the plate is properly sealed and incubated in a humidified environment.
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Compound Distribution: Mix the plate gently after adding this compound to ensure even distribution in each well.
Q6: The IC50 value I obtained is significantly different from the reported 4.7 nM. Why might this be?
A6: Discrepancies in IC50 values can arise from:
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Different Experimental Conditions: The reported IC50 of 4.7 nM is likely from a cell-free enzymatic assay. Cell-based assays will often yield higher IC50 values due to factors like cell membrane permeability, drug metabolism, and protein binding.
-
Cell Line Differences: Different cell lines will have varying sensitivities to this compound based on their expression levels of SCD1 and other compensatory pathways.
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Assay Method: The type of cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can influence the apparent IC50 value.
-
Incubation Time: The duration of compound exposure will impact the IC50 value. Longer incubation times generally result in lower IC50 values.
-
Cell Health and Passage Number: The health, passage number, and confluency of the cells can all affect their response to the compound.
Q7: I am concerned about potential off-target effects of this compound. How can I investigate this?
A7: While this compound is a potent SCD1 inhibitor, off-target effects are a possibility with any small molecule inhibitor. To investigate this:
-
Rescue Experiment: As demonstrated in studies with this compound, the addition of oleic acid (the product of the SCD1-catalyzed reaction) can rescue the cells from the compound's effects.[1] If the addition of oleic acid reverses the observed phenotype, it strongly suggests the effects are on-target.
-
Target Engagement Assays: More advanced techniques can be used to confirm that this compound is binding to SCD1 within the cell at the concentrations used in your experiments.
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Phenotypic Comparison: Compare the phenotype induced by this compound with that of other known SCD1 inhibitors or with SCD1 knockdown using siRNA.
II. Quantitative Data
The following tables provide a template for organizing and comparing quantitative data from this compound dose-response experiments.
Table 1: this compound Compound Information
| Parameter | Value | Reference |
| Target | Stearoyl-CoA Desaturase 1 (SCD1) | [1] |
| IC50 (enzymatic) | 4.7 nM | [1] |
| Molecular Formula | C₂₀H₁₇F₆N₅O₂ | |
| Molecular Weight | 485.38 g/mol | |
| Recommended Solvent | DMSO |
Table 2: Example IC50 Values of this compound in Different Cancer Cell Lines
Note: The following values are illustrative and should be replaced with experimentally determined data.
| Cell Line | Cancer Type | Incubation Time (hours) | Cell Viability Assay | Seeding Density (cells/well) | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 72 | MTS | 5,000 | User Determined |
| MSTO-211H | Mesothelioma | 72 | MTS | 7,500 | User Determined |
| User Cell Line 1 | |||||
| User Cell Line 2 |
III. Experimental Protocols
This section provides a detailed methodology for a typical dose-response experiment to determine the IC50 of this compound.
Protocol: Cell Viability Assay for this compound Dose-Response Curve
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT-116)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
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Sterile 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTS, resazurin)
-
Multichannel pipette
-
Plate reader
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
3. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Perform a cell count and determine the appropriate seeding density. This should be optimized for each cell line to ensure logarithmic growth throughout the assay period. A starting point for HCT-116 cells is 5,000 cells per well in 100 µL of medium.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
4. Compound Dilution and Treatment:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a serial dilution of the compound in complete culture medium. A common starting point for the highest concentration is 10 µM, followed by 1:3 or 1:5 serial dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
5. Cell Viability Measurement (MTS Assay Example):
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
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Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to fit a sigmoidal dose-response curve and determine the IC50 value.
IV. Visualizations
Signaling Pathway
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow
Caption: Workflow for a this compound dose-response experiment.
Troubleshooting Logic
References
T-3764518 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental SCD1 inhibitor, T-3764518.
Troubleshooting Guides
Experimental variability is a common challenge. This section provides guidance on identifying and resolving common issues encountered during experiments with this compound.
Table 1: Troubleshooting Common Experimental Issues with this compound
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| No observable effect on cell viability or proliferation | 1. Sub-optimal concentration of this compound.2. Insufficient incubation time.3. Cell line is resistant to SCD1 inhibition.4. Compound degradation. | 1. Perform a dose-response experiment with a concentration range of 10 nM to 10 µM.2. Extend incubation time (e.g., 24, 48, 72 hours).3. Test a different cell line known to be sensitive to SCD1 inhibition (e.g., HCT-116, MSTO-211H).4. Ensure proper storage of this compound at -20°C (short-term) or -80°C (long-term) and protect from light. Prepare fresh stock solutions. | A dose- and time-dependent decrease in cell viability should be observed in sensitive cell lines. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment.2. Inconsistent compound concentration in working solutions.3. Passage number of cells affecting their phenotype. | 1. Standardize cell seeding density for all experiments.2. Prepare fresh working solutions of this compound for each experiment from a validated stock solution.3. Use cells within a consistent and low passage number range. | Increased reproducibility of experimental results. |
| Observed effects may be off-target | The observed phenotype is not a direct result of SCD1 inhibition. | Perform an oleic acid rescue experiment. Supplement the culture medium with 100 µM of oleic acid complexed with BSA alongside this compound treatment.[1] | The cytotoxic or anti-proliferative effects of this compound should be reversed or significantly attenuated in the presence of oleic acid, confirming the on-target effect.[2] |
| Unexpected cellular phenotype (e.g., autophagy instead of apoptosis) | Cell line-specific response to metabolic stress induced by SCD1 inhibition. | Analyze markers for both apoptosis (e.g., cleaved PARP1) and autophagy (e.g., LC3-II conversion) by Western blot. | Characterization of the specific cellular response to this compound in your cell model. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a decrease in MUFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress, which can subsequently trigger apoptosis in cancer cells.[2][3]
Q2: How can I confirm that the observed effects of this compound are due to SCD1 inhibition?
A2: To confirm the on-target activity of this compound, an oleic acid rescue experiment is recommended. Since this compound's mechanism involves the depletion of MUFAs, supplementing the cell culture medium with oleic acid (the product of SCD1 activity) should reverse the effects of the inhibitor. If the addition of oleic acid rescues the cells from this compound-induced toxicity, it strongly suggests that the observed effects are due to SCD1 inhibition.[1][2]
Q3: What are the appropriate positive and negative controls for my experiments?
A3:
-
Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same final concentration as in the experimental conditions.
-
Positive Control for SCD1 Inhibition: While this compound is a potent inhibitor, another well-characterized SCD1 inhibitor like CAY10566 could be used as a positive control for the inhibition of lipogenesis.
-
Positive Control for Downstream Effects: For apoptosis assays, a known apoptosis inducer like staurosporine can be used as a positive control. For ER stress assays, tunicamycin or thapsigargin are common positive controls.
Q4: Why am I observing autophagy instead of apoptosis in my cells treated with this compound?
A4: The cellular response to SCD1 inhibition can be context-dependent and vary between different cell lines. In some cancer cells, the metabolic stress induced by this compound can trigger autophagy as a pro-survival mechanism. This is a known resistance mechanism to SCD1 inhibition. To determine if this is occurring in your experiments, you should analyze the expression of autophagy markers such as the conversion of LC3-I to LC3-II by Western blot.
Q5: What are the recommended storage conditions and how should I prepare stock solutions of this compound?
A5:
-
Storage: this compound should be stored at -20°C for short-term storage and -80°C for long-term storage, protected from light.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Further dilutions to working concentrations should be made in the appropriate cell culture medium.
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTS or MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Oleic Acid Rescue Experiment
-
Prepare Oleic Acid-BSA Complex:
-
Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 10% w/v) in serum-free culture medium.
-
Prepare a stock solution of oleic acid in ethanol.
-
Slowly add the oleic acid stock to the BSA solution while gently vortexing to allow the fatty acid to bind to albumin. The final concentration of oleic acid for rescue is typically around 100 µM.
-
-
Cell Seeding: Seed cells as you would for a standard viability assay.
-
Treatment: Treat cells with:
-
Vehicle control
-
This compound at a concentration around its IC₅₀
-
This compound + Oleic Acid-BSA complex
-
Oleic Acid-BSA complex alone
-
-
Incubation and Analysis: Incubate for the desired time and assess cell viability as described in Protocol 1.
Protocol 3: Western Blot Analysis of Apoptosis, ER Stress, and Autophagy Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C. Recommended markers include:
-
Apoptosis: Cleaved PARP1, Cleaved Caspase-3
-
ER Stress: BiP/GRP78, CHOP, p-eIF2α
-
Autophagy: LC3B (for LC3-I to LC3-II conversion)
-
Loading Control: GAPDH, β-actin, or β-tubulin
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound action.
References
Long-term stability of T-3764518 in DMSO
This technical support center provides guidance on the long-term stability of the stearoyl-CoA desaturase (SCD) inhibitor, T-3764518, when stored in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions in DMSO?
A1: While the supplier recommends storing the solid compound at -20°C, for long-term stability of DMSO stock solutions, storage at -80°C is generally advisable to minimize degradation. Most compounds are stable for extended periods under these conditions.
Q2: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
A2: While some studies have shown no significant compound loss after 11 freeze-thaw cycles for a range of compounds, it is best practice to minimize these cycles. For routine experiments, we recommend preparing smaller aliquots from a master stock to avoid repeated freezing and thawing of the entire stock. A study on a diverse set of compounds showed that after 25 freeze-thaw cycles, the integrity of most compounds was maintained.
Q3: Does the presence of water in DMSO affect the stability of this compound?
A3: The presence of water in DMSO can be a significant factor in compound degradation over time. It is crucial to use anhydrous or high-purity DMSO and to minimize the exposure of the stock solution to atmospheric moisture. However, one study found that 85% of compounds in a library were stable in a 90/10 DMSO/water mixture for up to two years at 4°C.
Q4: What is the expected shelf-life of this compound in DMSO at -20°C or -80°C?
A4: The specific shelf-life of this compound in DMSO has not been publicly documented. Generally, the shelf life of small molecules in DMSO can range from months to years, depending on the storage conditions and the chemical nature of the compound. To ensure the integrity of your results, it is recommended to perform periodic quality control checks on your stock solutions, especially for long-term studies.
Q5: Can I store my this compound DMSO stock at room temperature for short periods?
A5: While short-term storage at room temperature may be necessary during experimental setup, prolonged exposure should be avoided. One study indicated that many compounds are stable for several months at room temperature in glass or polypropylene containers. However, to minimize the risk of degradation, it is best to return the stock solution to its recommended long-term storage temperature as soon as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation observed in the stock solution upon thawing. | The compound's solubility limit in DMSO may have been exceeded, or the solution was not fully dissolved initially. | Gently warm the solution to 37°C and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing a fresh, more dilute stock solution. |
| Inconsistent or reduced activity of this compound in assays. | The compound may have degraded due to improper storage, excessive freeze-thaw cycles, or exposure to light. | Prepare fresh dilutions from a new aliquot or a recently prepared stock solution. Perform a quality control check on the older stock using an analytical method like HPLC or LC-MS to assess its purity. |
| Discoloration of the DMSO stock solution. | This could indicate compound degradation or a reaction with impurities in the DMSO. | Discard the discolored stock solution and prepare a fresh one using high-purity, anhydrous DMSO. Ensure that the storage vial is clean and inert. |
| Variability in results between different aliquots of the same stock. | This may be due to concentration gradients if the stock was not mixed properly after thawing or due to inconsistent storage conditions for different aliquots. | Always ensure the stock solution is completely thawed and mixed thoroughly before making dilutions. Store all aliquots under the same conditions. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO over time at different storage temperatures.
1. Materials:
- This compound (solid)
- Anhydrous, high-purity DMSO
- Sterile, amber glass or polypropylene vials
- Analytical balance
- Vortex mixer
- -20°C and -80°C freezers
- HPLC or LC-MS system
2. Procedure:
3. Data Analysis:
Quantitative Data Summary
The following tables present hypothetical data from a long-term stability study of this compound in DMSO.
Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point (Months) | Purity (%) | Appearance |
| Room Temperature | 0 | 99.8 | Clear, colorless |
| 1 | 95.2 | Clear, colorless | |
| 3 | 88.5 | Faint yellow tint | |
| -20°C | 0 | 99.8 | Clear, colorless |
| 6 | 99.5 | Clear, colorless | |
| 12 | 98.9 | Clear, colorless | |
| 24 | 97.8 | Clear, colorless | |
| -80°C | 0 | 99.8 | Clear, colorless |
| 6 | 99.7 | Clear, colorless | |
| 12 | 99.6 | Clear, colorless | |
| 24 | 99.4 | Clear, colorless |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (10 mM in DMSO, stored at -80°C)
| Number of Freeze-Thaw Cycles | Purity (%) | Appearance |
| 0 | 99.8 | Clear, colorless |
| 5 | 99.7 | Clear, colorless |
| 10 | 99.5 | Clear, colorless |
| 15 | 99.2 | Clear, colorless |
| 20 | 98.9 | Clear, colorless |
| 25 | 98.5 | Clear, colorless |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Caption: Inhibition of the SCD1 signaling pathway by this compound.
Caption: Decision tree for troubleshooting this compound stock solution issues.
Technical Support Center: Overcoming Resistance to T-3764518 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, T-3764518, in cancer cell experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, leading to reduced efficacy or resistance.
Problem 1: Decreased sensitivity to this compound over time.
Question: My cancer cell line, initially sensitive to this compound, is now showing reduced growth inhibition at the same concentrations. What could be the cause, and how can I investigate it?
Answer: Acquired resistance to this compound can develop through several mechanisms. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes and Troubleshooting Steps:
-
Feedback Activation of AMPK-mediated Autophagy: this compound can induce a feedback loop leading to the activation of AMP-activated protein kinase (AMPK), which in turn promotes autophagy as a survival mechanism.[1][2]
-
Verification:
-
Perform a Western blot analysis to assess the phosphorylation status of AMPK (p-AMPKα at Thr172) and its downstream target ACC (p-ACC at Ser79). An increase in phosphorylation indicates activation of this pathway.
-
Conduct an autophagy flux assay (e.g., LC3-II turnover assay) to confirm increased autophagic activity in the presence of this compound.
-
-
Solution:
-
-
Upregulation of Fatty Acid Desaturase 2 (FADS2): Cancer cells can compensate for SCD1 inhibition by upregulating FADS2, another desaturase that can produce monounsaturated fatty acids, thereby circumventing the effects of this compound.[3][4]
-
Verification:
-
Use qRT-PCR and Western blotting to check for increased mRNA and protein expression of FADS2 in your resistant cell line compared to the sensitive parental line.
-
Perform lipidomic analysis to detect changes in the fatty acid profile, specifically looking for an increase in sapienic acid, a product of FADS2 activity.[3]
-
-
Solution:
-
-
FOSB-Mediated Upregulation of SCD1: The transcription factor FOSB has been implicated in acquired resistance to SCD1 inhibitors by driving increased expression of the SCD1 gene itself.
-
Verification:
-
Analyze the expression of FOSB at both the mRNA and protein levels in your resistant cells.
-
-
Solution:
-
Investigate the possibility of using a FOSB inhibitor in combination with this compound to suppress SCD1 overexpression.
-
-
Experimental Workflow for Investigating this compound Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Stearoyl-CoA desaturase 1 reverts BRAF and MEK inhibition-induced selection of cancer stem cells in BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
T-3764518 pharmacokinetic challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the stearoyl-CoA desaturase 1 (SCD1) inhibitor, T-3764518.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids.[3] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This alteration in the cellular lipid profile can induce endoplasmic reticulum (ER) stress and ultimately lead to apoptosis (programmed cell death) in cancer cells.
Q2: What are the key advantages of this compound's pharmacokinetic profile?
While specific quantitative data is not extensively published, this compound is consistently reported to possess an "excellent" and "promising" pharmacokinetic (PK) profile.[1][4] This is a significant improvement over earlier lead compounds that suffered from poor PK properties.[1][4] The key advantages highlighted in preclinical studies include its oral availability and good potency, which allows for effective systemic exposure and tumor growth suppression in animal models.[1][4]
Q3: What is the main known mechanism of resistance to this compound?
A key challenge and resistance mechanism observed in cancer cells treated with this compound is the feedback activation of AMPK-mediated autophagy.[5] Autophagy acts as a survival mechanism for the cancer cells, allowing them to escape the cytotoxic effects of SCD1 inhibition.[5][6]
Q4: How can the resistance to this compound be overcome?
Studies have shown that combining this compound with an autophagy inhibitor can synergistically increase its anti-cancer efficacy.[5] This combination blocks the cancer cells' primary survival response to SCD1 inhibition, leading to enhanced cell death. This suggests that a combination therapy approach may be a promising strategy for the clinical development of this compound.[5]
Troubleshooting Guides
Issue 1: Suboptimal in vivo efficacy despite demonstrated in vitro potency.
-
Possible Cause 1: Poor oral absorption.
-
Solution: While this compound is orally available, formulation can significantly impact absorption. Ensure the compound is appropriately formulated for oral gavage in your animal model. Consider using a vehicle that enhances solubility and absorption.
-
-
Possible Cause 2: Rapid metabolism.
-
Solution: this compound has been reported to have good metabolic stability. However, metabolic rates can vary between species and even strains. If rapid metabolism is suspected, consider more frequent dosing or a different route of administration to maintain therapeutic concentrations.
-
-
Possible Cause 3: Development of resistance.
Issue 2: Difficulty in replicating previously reported anti-tumor effects.
-
Possible Cause 1: Differences in the tumor microenvironment.
-
Solution: The lipid metabolism of cancer cells can be influenced by the tumor microenvironment. Ensure that the in vivo model being used is appropriate and consistent with the models in which this compound has shown efficacy (e.g., colorectal, mesothelioma, or renal cell adenocarcinoma xenografts).[3]
-
-
Possible Cause 2: Inconsistent dosing schedule.
Data Presentation
While specific pharmacokinetic parameters for this compound are not publicly available in the reviewed literature, the following table outlines the key parameters researchers should aim to determine in their own pharmacokinetic studies. The compound has been described as having a favorable profile.[1][4]
| Pharmacokinetic Parameter | Description | Expected Favorable Outcome for an Oral Anticancer Agent |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | High enough to be within the therapeutic window. |
| Tmax | Time at which the Cmax is observed. | Relatively short, indicating rapid absorption. |
| AUC | Area under the curve – the total exposure to a drug over time. | Sufficiently high to indicate good overall exposure. |
| t1/2 | Half-life – the time it takes for the drug concentration to be reduced by half. | Long enough to allow for convenient dosing intervals (e.g., once or twice daily). |
| F (%) | Bioavailability – the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | High oral bioavailability is desirable to ensure sufficient drug absorption. |
Experimental Protocols
General Protocol for In Vivo Pharmacokinetic Study of this compound in Mice
This is a generalized protocol based on standard practices in preclinical pharmacokinetic studies. Specific details for this compound may vary.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or nude mice for xenograft studies).[1]
-
Housing and Acclimatization: House animals in a controlled environment and allow for an acclimatization period before the study.
-
Drug Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). A common vehicle might be a solution of 0.5% methylcellulose and 0.1% Tween 80 in water.
-
Dosing:
-
For oral administration, administer a single dose of this compound via oral gavage at a predetermined concentration (e.g., 10 mg/kg).
-
For intravenous administration (to determine bioavailability), administer a single bolus dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via a suitable method (e.g., retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inducing cancer cell apoptosis.
Caption: A typical experimental workflow for a pharmacokinetic study.
Caption: The role of autophagy in mediating resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feedback activation of AMPK-mediated autophagy acceleration is a key resistance mechanism against SCD1 inhibitor-induced cell growth inhibition | PLOS One [journals.plos.org]
- 4. Targeting lipid metabolism in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to T-3764518 and Other Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel SCD1 inhibitor T-3764518 with other agents targeting the same enzyme. The information is supported by experimental data to assist in evaluating its potential as a therapeutic agent, particularly in oncology.
Introduction to SCD1 Inhibition
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum.[1] It catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs) like palmitic and stearic acid into monounsaturated fatty acids (MUFAs), mainly palmitoleic acid and oleic acid.[2][3][4] This process is vital for maintaining the fluidity of cell membranes, lipid signaling, and cellular energy balance.[1] In numerous cancer types, SCD1 is overexpressed, playing a significant role in promoting cancer cell proliferation and survival.[5][6] Consequently, SCD1 has emerged as a promising therapeutic target for cancer treatment.[4][5] Inhibiting SCD1 disrupts this balance, leading to an accumulation of SFAs, which can induce endoplasmic reticulum (ER) stress and trigger apoptosis (programmed cell death) in cancer cells.[1][7]
This compound: A Potent and Orally Available SCD1 Inhibitor
This compound is a novel, potent, and orally available small molecule inhibitor of SCD1.[5][8] Developed as a 4,4-disubstituted piperidine derivative, it exhibits high binding affinity for human SCD1 and a favorable pharmacokinetic (PK) profile, making it a strong candidate for anticancer research and development.[9]
Mechanism of Action: this compound works by directly inhibiting the enzymatic activity of SCD1.[5] This blockage prevents the desaturation of SFAs into MUFAs, leading to a significant increase in the ratio of saturated to unsaturated fatty acids within cellular membranes and lipid species like phosphatidylcholines and diacylglycerols.[5] This alteration in lipid composition induces ER stress, activates the unfolded protein response (UPR), and ultimately leads to apoptosis, as indicated by an increase in markers like cleaved PARP1.[5][7] Studies in HCT-116 colorectal cancer cells have shown that the cytotoxic effects of this compound are a direct result of SCD1 inhibition, as supplementation with oleic acid (an SCD1 product) can rescue cells from these effects.[5]
Comparative Performance Data
The following table summarizes the quantitative data for this compound and other commercially available or clinically studied SCD1 inhibitors.
| Inhibitor | IC50 Value | Target | Key Preclinical Findings | Development Stage |
| This compound | 4.7 nM (for human SCD1)[8][10][11] | SCD1 | Inhibits cancer cell growth in vitro (HCT-116, MSTO-211H); slows tumor growth in mouse xenograft models (HCT-116, 786-O); excellent PK profile.[5][9] | Preclinical |
| Aramchol | Partial/Indirect Inhibitor | SCD1 (down-regulator) | Improves fibrosis and reduces liver fat in NASH/NAFLD patients.[12] | Phase 3 Clinical Trials (for NASH)[13][14] |
| CAY10566 | Not specified in results | SCD1 | Induces autophagy in mouse embryonic fibroblasts; suppresses proliferation in hepatocellular carcinoma cells.[2][15] | Preclinical/Research |
| A939572 | Not specified in results | SCD1 | Induces ER stress in vivo in a ccRCC xenograft model; enhances antitumor T-cell response.[7][15] | Preclinical/Research |
| MF-438 | Not specified in results | SCD1 | Inhibits growth of breast, lung, and colorectal cancer cells.[7] | Preclinical/Research |
| CVT-11127 | Not specified in results | SCD1 | Inactivates EGFR-dependent mitogenic pathway in lung cancer cells.[7] | Preclinical/Research |
SCD1 Signaling and Consequences of Inhibition
SCD1 is a central node in cellular metabolism and signaling. Its activity influences several key pathways implicated in cancer progression. Inhibition of SCD1 not only affects lipid composition but also modulates critical signaling cascades. For example, loss of SCD1 activity has been shown to downregulate the PI3K-AKT-mTORC1 signaling pathway, a negative regulator of autophagy.[2] Furthermore, SCD1 inhibition can suppress Wnt/β-catenin signaling, which is often hyperactivated in cancers.[16] The accumulation of SFAs resulting from SCD1 blockade also activates the NF-κB signaling pathway.[3]
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mayo.edu [mayo.edu]
- 5. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound |CAS:1809151-56-1 Probechem Biochemicals [probechem.com]
- 9. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
- 11. tebubio.com [tebubio.com]
- 12. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 13. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. finviz.com [finviz.com]
- 15. mdpi.com [mdpi.com]
- 16. jitc.bmj.com [jitc.bmj.com]
A Comparative Analysis of SCD1 Inhibitors: T-3764518 and A939572
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), T-3764518 and A939572. SCD1 is a critical enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids, and has emerged as a promising therapeutic target in oncology and metabolic diseases. This document summarizes the available preclinical data for both compounds, offering a resource for researchers investigating SCD1 inhibition.
Biochemical and In Vitro Activity
Both this compound and A939572 are potent inhibitors of SCD1, demonstrating low nanomolar efficacy in enzymatic assays. The following table summarizes their reported biochemical potencies. It is important to note that these values were determined in different studies and assay conditions, and therefore direct comparison should be approached with caution.
| Compound | Target | IC50 (nM) | Source |
| This compound | hSCD1 | 4.7 | [1][2] |
| A939572 | mSCD1 | <4 | [3][4] |
| hSCD1 | 37 | [3][4] |
Cellular Activity: Inhibition of Cancer Cell Proliferation
Both compounds have demonstrated anti-proliferative effects in various cancer cell lines.
This compound has been shown to inhibit the growth of colorectal cancer and mesothelioma cells.[1]
A939572 has been extensively studied in clear cell renal cell carcinoma (ccRCC), where it significantly decreases cell proliferation.[5] The IC50 values for A939572 in several ccRCC cell lines after 5 days of treatment are presented below.
| Cell Line | IC50 (nM) |
| Caki1 | 65 |
| A498 | 50 |
| Caki2 | 65 |
| ACHN | 6 |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of both this compound and A939572 in mouse xenograft models.
This compound administered orally slowed tumor growth in both HCT-116 colorectal cancer and MSTO-211H mesothelioma xenograft models.[1]
A939572 , also administered orally, reduced tumor volume in an A498 ccRCC xenograft model.[3] When used as a monotherapy, it resulted in a 20-30% reduction in tumor volume.[3]
Mechanism of Action: Induction of Endoplasmic Reticulum Stress
A common mechanistic feature of SCD1 inhibition is the induction of endoplasmic reticulum (ER) stress, leading to apoptosis. Both this compound and A939572 have been shown to activate ER stress response pathways.
-
This compound treatment in HCT-116 cells led to increased expression of immunoglobulin heavy chain-binding protein (BiP), a key marker of ER stress, and subsequent cleavage of poly (ADP-ribose) polymerase 1 (PARP1), indicating apoptosis.[1]
-
A939572 treatment in ccRCC cell lines also resulted in the upregulation of ER stress-related genes.[5]
The proposed signaling pathway for SCD1 inhibition-induced cell death is depicted below.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SCD1 Inhibitors: T-3764518 versus CAY10566
In the landscape of cancer therapeutics, the inhibition of stearoyl-CoA desaturase 1 (SCD1) has emerged as a promising strategy. SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential for cancer cell proliferation and survival. This guide provides a comparative overview of two prominent SCD1 inhibitors, T-3764518 and CAY10566, for researchers, scientists, and drug development professionals. While direct head-to-head studies are limited, this document compiles available efficacy data and experimental methodologies to facilitate an informed comparison.
Mechanism of Action and Target
Both this compound and CAY10566 are potent and selective inhibitors of stearoyl-CoA desaturase 1 (SCD1). By blocking the activity of this enzyme, they disrupt the production of monounsaturated fatty acids, leading to an accumulation of saturated fatty acids. This imbalance induces cellular stress, particularly endoplasmic reticulum (ER) stress, and can trigger apoptosis in cancer cells. The inhibition of SCD1 has been shown to impact various signaling pathways crucial for cancer progression, including the Wnt/β-catenin and Hippo/YAP pathways.
In Vitro Efficacy
The following tables summarize the available in vitro efficacy data for this compound and CAY10566. It is important to note that the data are derived from separate studies and not from direct comparative experiments.
| Compound | Target | IC50 (Human SCD1) | IC50 (Mouse SCD1) | Cell Line | Cellular IC50 | Reference |
| This compound | SCD1 | Not explicitly stated | Not explicitly stated | HCT-116 (colorectal) | Not explicitly stated | [1] |
| CAY10566 | SCD1 | 26 nM | 4.5 nM | HepG2 (liver) | 6.8 - 7.9 nM | [2] |
| Swiss 3T3 (fibroblast) | Concentration-dependent decrease in proliferation | [2] | ||||
| NCI-H1155 (lung) | < 10 nM | [2] | ||||
| NCI-H2122 (lung) | < 10 nM | [2] |
In Vivo Efficacy
The in vivo antitumor activities of this compound and CAY10566 have been evaluated in various xenograft models. The table below outlines the key findings from these preclinical studies.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | HCT-116 (colorectal) xenograft | Not explicitly stated | Slowed tumor growth | [1] |
| MSTO-211H (mesothelioma) xenograft | Not explicitly stated | Slowed tumor growth | [1] | |
| CAY10566 | Akt-driven tumors | 2.5 mg/kg, orally, twice daily | Reduced mean tumor volume | [2] |
| Ras-driven tumors | 2.5 mg/kg, orally, twice daily | Reduced mean tumor volume | [2] | |
| Glioma stem-like xenograft | Not explicitly stated | Suppressed tumor growth and prolonged survival | [3] | |
| B16F10 melanoma (co-injected with lung fibroblasts) | Not explicitly stated | Decreased lung metastasis and prolonged overall survival | [3] | |
| A375 melanoma xenograft | Not explicitly stated | Modestly impeded tumor initiation and progression | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: SCD1 Signaling Pathway Inhibition.
Caption: General Xenograft Experiment Workflow.
Experimental Protocols
In Vitro SCD1 Inhibition Assay
A common method to determine the inhibitory activity of compounds on SCD1 involves a cell-based assay measuring the conversion of radiolabeled stearic acid to oleic acid.
-
Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test inhibitor (this compound or CAY10566) for a specified period (e.g., 24 hours).
-
Radiolabeling: [14C]-stearic acid is added to the culture medium and incubated for several hours.
-
Lipid Extraction: Total lipids are extracted from the cells.
-
Analysis: The extracted lipids are saponified and methylated. The resulting fatty acid methyl esters are separated by high-performance liquid chromatography (HPLC), and the radioactivity of stearic and oleic acid fractions is measured to determine the percentage of conversion and calculate the IC50 value.
In Vivo Xenograft Studies
The following provides a generalized protocol for assessing the in vivo efficacy of SCD1 inhibitors in a subcutaneous xenograft model.
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^7 HCT-116 cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
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Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the SCD1 inhibitor (this compound or CAY10566) via the specified route (e.g., oral gavage) and dosing schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length x width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors may be excised for further analysis, such as histology or biomarker assessment.
Conclusion
Both this compound and CAY10566 are potent inhibitors of SCD1 with demonstrated anti-cancer activity in preclinical models. CAY10566 has been more extensively characterized in the public domain with specific IC50 values across different species and cell lines. This compound has also shown significant in vivo efficacy in slowing tumor growth.
Disclaimer: The information provided in this guide is based on publicly available research. The absence of direct comparative studies necessitates careful interpretation of the data. Researchers should consider the specific experimental contexts when evaluating the suitability of these inhibitors for their research needs. Further head-to-head studies are required for a definitive comparison of the efficacy of this compound and CAY10566.
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCD1, autophagy and cancer: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
Efficacy of T-3764518, a Novel SCD1 Inhibitor, Across Various Cancer Models
This guide provides a comparative analysis of the anti-cancer efficacy of T-3764518, a novel and potent oral small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1).[1][2][3] The data presented herein is compiled from preclinical studies, highlighting the compound's performance in different cancer types and detailing the experimental methodologies utilized.
Mechanism of Action
This compound functions by inhibiting SCD1, a critical enzyme in lipid biosynthesis responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Many cancer cells exhibit elevated lipogenesis and overexpress SCD1 to meet the demands of rapid proliferation.[1] By blocking this enzyme, this compound alters the composition of cellular lipids, increasing the ratio of saturated to unsaturated fatty acids within cell membranes.[1] This shift in lipid balance induces endoplasmic reticulum (ER) stress, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in key cancer models.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 | Cell Line | Cancer Type |
| This compound | Stearoyl-CoA Desaturase (SCD) | 4.7 nM | - | - |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line Model | Treatment | Key Findings |
| Colorectal Cancer | HCT-116 | This compound (Oral) | Slowed tumor growth |
| Mesothelioma | MSTO-211H | This compound (Oral) | Slowed tumor growth |
| Renal Cancer | 786-O | This compound (1mg/kg, bid) | Significant tumor growth suppression |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro SCD1 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the SCD1 enzyme.
-
Methodology:
-
The SCD1 enzyme is incubated with its substrate, stearoyl-CoA, and the test compound (this compound) across a range of concentrations.
-
The reaction measures the conversion of stearoyl-CoA to oleoyl-CoA.
-
The level of inhibition is quantified by measuring the reduction in oleoyl-CoA formation compared to a vehicle control.
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The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Growth and Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., HCT-116, MSTO-211H) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
Results are expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the growth inhibition.
-
Mouse Xenograft Model for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., HCT-116, MSTO-211H, 786-O) are subcutaneously injected into immunocompromised mice.[1][4]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules (e.g., 1 mg/kg, twice daily).[4]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., lipidomics, biomarker analysis).
-
Mandatory Visualization
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which this compound exerts its anti-cancer effects.
Caption: Mechanism of this compound action via SCD1 inhibition.
Experimental Workflow
The following diagram outlines the typical workflow for assessing in vivo efficacy using a mouse xenograft model.
Caption: Standard workflow for a mouse xenograft efficacy study.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating T-3764518's Specificity for Stearoyl-CoA Desaturase-1 (SCD1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SCD1 inhibitor T-3764518 with other known SCD1 inhibitors, focusing on its specificity and performance based on available experimental data. Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its upregulation in various cancers has made it a promising target for therapeutic intervention.
Comparative Analysis of SCD1 Inhibitors
This compound is a potent inhibitor of SCD1 with a reported IC50 of 4.7 nM.[1] To objectively assess its specificity, a comparison with other well-characterized SCD1 inhibitors is essential. The following table summarizes the reported potencies of this compound and other SCD1 inhibitors. A comprehensive selectivity profile against other desaturase enzymes is crucial for evaluating potential off-target effects.
| Inhibitor | Target | IC50 (nM) | Selectivity Data | Reference |
| This compound | SCD1 | 4.7 | Data not publicly available for SCD2, SCD5, FADS1, FADS2 | [1] |
| A939572 | SCD1 | mSCD1: <4, hSCD1: 37 | Not specified in provided results | AbMole BioScience |
| CAY10566 | SCD1 | mSCD1: 4.5, hSCD1: 26 | Selective for SCD1 | Selleck Chemicals |
| MF-438 | SCD1 | 2.3 | Not specified in provided results | Sigma-Aldrich |
| CVT-11127 | SCD1 | Not specified | Not specified in provided results | AbMole BioScience |
mSCD1: mouse SCD1, hSCD1: human SCD1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize SCD1 inhibitors.
SCD1 Enzyme Activity Assay (Microsomal Assay)
This assay measures the direct inhibitory effect of a compound on SCD1 enzyme activity in a cell-free system.
-
Preparation of Microsomes:
-
Liver microsomes from rats or human cell lines (e.g., HepG2) expressing SCD1 are prepared by differential centrifugation.
-
The protein concentration of the microsomal fraction is determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Reaction:
-
The reaction mixture contains a buffer (e.g., phosphate buffer, pH 7.4), NADH, and the substrate [1-14C]stearoyl-CoA.
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the microsomes.
-
The reaction is initiated by adding the radiolabeled substrate.
-
-
Lipid Extraction and Analysis:
-
After incubation, the reaction is stopped, and total lipids are extracted.
-
The fatty acids are converted to fatty acid methyl esters (FAMEs).
-
The FAMEs are separated by thin-layer chromatography (TLC) or gas chromatography (GC) to resolve stearoyl-CoA and oleoyl-CoA.
-
-
Data Analysis:
-
The radioactivity in the spots corresponding to stearate and oleate is quantified.
-
The percentage of conversion of stearoyl-CoA to oleoyl-CoA is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Xenograft Model (HCT-116)
This model assesses the anti-tumor efficacy of an SCD1 inhibitor in a living organism.
-
Cell Culture:
-
Human colorectal carcinoma HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.
-
-
Tumor Implantation:
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
This compound is administered orally at a specified dose and schedule.[6] The vehicle is administered to the control group.
-
-
Tumor Growth Measurement:
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., lipidomics, immunohistochemistry).
-
The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
Specificity Validation Workflow
The following diagram illustrates a typical workflow for validating the specificity of an SCD1 inhibitor like this compound.
Caption: Workflow for validating the specificity of an SCD1 inhibitor.
SCD1 Signaling Pathway in Cancer
Inhibition of SCD1 in cancer cells leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs). This imbalance disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress and ultimately apoptosis.
Caption: SCD1 inhibition induces ER stress and apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
T-3764518 Safety Profile: A Comparative Analysis with Similar Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of T-3764518, a potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, with other notable compounds in its class: A-939572, MF-438, CVT-11127, and GSK1940029. The information presented is intended to assist researchers in understanding the potential safety considerations associated with targeting SCD1 for therapeutic purposes.
Executive Summary
This compound is a novel and potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in various diseases, including cancer. Preclinical studies suggest that this compound exhibits promising anti-tumor activity. While detailed quantitative safety data for this compound remains limited in the public domain, this guide synthesizes available information and draws comparisons with other well-characterized SCD1 inhibitors to provide a comprehensive overview of the potential safety landscape. The primary mechanism-based toxicities associated with SCD1 inhibition appear to be related to the disruption of lipid metabolism, manifesting as dermatological and ocular adverse effects in preclinical models.
Comparative Safety Profile of SCD1 Inhibitors
| Compound | Highest Non-Severely Toxic Dose (HNSTD) / Tolerability | Observed Adverse Events | Species | Study Type |
| This compound | Efficacious at 1 mg/kg, bid, "without severe toxicity" | Data not publicly available in detail. | Mouse | Xenograft tumor model |
| A-939572 | 30 mg/kg, p.o. | Increased blinking, slight mucosal discharge from the eyes.[1] | Mouse | Xenograft tumor model |
| MF-438 | Data not publicly available | Data not publicly available | - | - |
| CVT-11127 | Data not publicly available | Data not publicly available | - | - |
| GSK1940029 | 0.3% and 1% topical gel | Most common: Headache. Other AEs were mild in intensity.[2] | Human | Phase 1 Clinical Trial |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the approach to safety evaluation, the following diagrams illustrate the SCD1 signaling pathway and a general workflow for preclinical toxicology studies.
Experimental Protocols
Detailed experimental protocols for the safety and toxicology assessment of SCD1 inhibitors are often proprietary. However, based on regulatory guidelines and common practices in preclinical drug development, the following methodologies are typically employed.
In Vivo Repeat-Dose Toxicity Study (Rodent Model)
This study is designed to assess the potential adverse effects of a test compound after repeated administration over a defined period.
-
Test System: Male and female Sprague-Dawley rats (or a similar rodent model), typically 8-10 weeks old at the start of the study.
-
Group Size: A minimum of 10 animals per sex per group.
-
Dose Levels: A control group (vehicle only), a low-dose, a mid-dose, and a high-dose group. The high dose should be selected to induce some level of toxicity but not mortality, often guided by a prior dose range-finding study.
-
Route of Administration: The intended clinical route, which for orally available compounds like this compound, would be oral gavage.
-
Dosing Frequency and Duration: Daily administration for a period of 28 or 90 days, consistent with OECD and ICH guidelines for sub-chronic toxicity studies.[2][3][4][5][6][7]
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, and signs of toxicity.
-
Body Weight: Measured weekly.
-
Food and Water Consumption: Measured weekly.
-
Ophthalmology: Examination at the beginning and end of the study.
-
Clinical Pathology: Blood samples collected at termination for hematology and clinical chemistry analysis. Key parameters include liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), and complete blood counts.
-
Gross Pathology: At the end of the study, all animals are euthanized and a full necropsy is performed. Organ weights (liver, kidneys, spleen, heart, brain, etc.) are recorded.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.
-
Safety Pharmacology Core Battery
These studies are designed to investigate the potential undesirable pharmacodynamic effects on vital physiological functions.
-
Central Nervous System (CNS) Assessment: A functional observational battery (FOB) or Irwin test in rats to evaluate effects on behavior, coordination, sensory and motor functions.
-
Cardiovascular System Assessment: In vivo studies in a conscious, freely moving large animal model (e.g., beagle dog or non-human primate) using telemetry to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters continuously. An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.
-
Respiratory System Assessment: Evaluation of respiratory rate and function (e.g., tidal volume, minute volume) in a rodent model using whole-body plethysmography.
Discussion and Conclusion
The available data on the safety profile of this compound is currently limited but suggests a manageable toxicity profile in preclinical cancer models. The adverse events observed with other SCD1 inhibitors, such as A-939572 and GSK1940029, point towards on-target effects related to the modulation of lipid metabolism in specific tissues. The ocular findings with A-939572 in mice and the good tolerability of topical GSK1940029 in humans highlight the importance of both systemic exposure levels and the route of administration in determining the safety outcome.
For a comprehensive understanding of the safety profile of this compound, further detailed preclinical toxicology studies, following standardized protocols such as those outlined by the OECD and ICH, are necessary. These studies will be crucial in identifying any potential target organ toxicities, establishing a safe therapeutic window, and informing the design of future clinical trials. Researchers and drug developers should pay close attention to dermatological and ophthalmological endpoints, as well as monitoring clinical pathology parameters related to liver function, given the central role of the liver in lipid metabolism.
References
- 1. A939572 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 2. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
A Comparative Analysis of the Pharmacokinetic Profile of T-3764518, a Novel SCD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profile of T-3764518, a novel and potent stearoyl-CoA desaturase 1 (SCD1) inhibitor, with other relevant SCD1 inhibitors. This compound has demonstrated significant potential as an anti-cancer agent, and understanding its pharmacokinetic properties is crucial for its continued development and application in research.
Executive Summary
This compound is an orally available small molecule that has been shown to exhibit an excellent pharmacokinetic profile, leading to significant in vivo efficacy in preclinical cancer models. While specific quantitative pharmacokinetic parameters for this compound are not publicly available in the reviewed literature, its potent in vivo activity at low oral doses suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide summarizes the available qualitative information for this compound and presents a quantitative comparison with other notable SCD1 inhibitors, for which pharmacokinetic data in rodents have been published.
Data Presentation: Comparative Pharmacokinetics of SCD1 Inhibitors
The following table summarizes the available pharmacokinetic data for several SCD1 inhibitors, providing a basis for comparison with the qualitatively described profile of this compound. The data has been compiled from various preclinical studies in rodents.
| Compound | Species | Oral Bioavailability (%) | Key Pharmacokinetic Characteristics |
| This compound | Mouse | Not Reported | Described as having an "excellent PK profile" and being "orally available"[1]. Showed significant in vivo tumor growth suppression at an oral dose of 1 mg/kg, twice daily[1]. |
| MF-438 | Mouse | 73 | Exhibits good pharmacokinetic properties in rodents[2]. |
| MK-8245 | Mouse | 12 | A liver-targeted inhibitor with moderate oral bioavailability in mice[2]. |
| CVT-12,012 | Rat | 78 | Demonstrates high oral bioavailability in rats[2][3]. |
| Compound 3 | Rat | 59 | Exhibited favorable rat pharmacokinetic profiles suitable for in vivo studies[2]. |
| XEN 103 | Not Specified | 49 | Reported to have good oral bioavailability[4]. |
| A-939572 | Mouse | Not Reported | Described as having "good PK profiles" in mice[4]. |
Experimental Protocols
The following section details the general methodologies employed in the key in vivo experiments cited for this compound, providing a framework for understanding how its pharmacokinetic and pharmacodynamic properties were assessed.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in mouse xenograft models.
Methodology:
-
Animal Model: Female BALB/c nude mice are typically used.
-
Cell Line Implantation: Human cancer cell lines (e.g., HCT116 colorectal cancer or 786-O renal cell adenocarcinoma) are subcutaneously implanted into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Drug Formulation and Administration: this compound is formulated in an appropriate vehicle for oral administration (e.g., a solution or suspension). Dosing is typically performed once or twice daily (BID) by oral gavage.
-
Treatment Groups: Mice are randomized into vehicle control and treatment groups receiving different doses of this compound (e.g., 1 mg/kg).
-
Efficacy Endpoint: The primary endpoint is the inhibition of tumor growth, often expressed as the percentage of tumor growth inhibition (%TGI) compared to the vehicle-treated group. Body weight is also monitored to assess toxicity.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Pharmacodynamic Marker Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of SCD1 activity in tumor tissue.
Methodology:
-
Study Design: Similar to the tumor growth inhibition study, tumor-bearing mice are treated with this compound.
-
Tissue Collection: At a specified time point after the last dose, tumors are excised from the mice.
-
Lipid Extraction and Analysis: Lipids are extracted from the tumor tissue. The ratio of monounsaturated fatty acids to saturated fatty acids (the desaturation index) is determined using techniques such as liquid chromatography-mass spectrometry (LC-MS). A decrease in this ratio indicates SCD1 inhibition.
-
Data Analysis: The desaturation index in the tumors of treated animals is compared to that of vehicle-treated animals to quantify the pharmacodynamic effect of this compound.
Mandatory Visualization
Signaling Pathway of this compound Action
References
T-3764518 in Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Stearoyl-CoA Desaturase 1 (SCD1) inhibitor T-3764518 in combination with other therapeutic agents for cancer treatment. While preclinical data on this compound as a monotherapy is available, specific quantitative data for its use in combination therapies is limited in publicly accessible literature. This guide, therefore, extrapolates potential combination strategies and supporting data from studies involving other SCD1 inhibitors, providing a framework for future research and validation of this compound in combination regimens.
Introduction to this compound
This compound is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Elevated SCD1 activity is a characteristic of many cancers, contributing to cell proliferation, survival, and membrane fluidity. By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress, ultimately triggering apoptosis in cancer cells. Preclinical studies have demonstrated the antitumor activity of this compound in various cancer models, including colorectal cancer and mesothelioma.[1]
Rationale for Combination Therapies
The therapeutic potential of this compound may be enhanced through combination with other anticancer agents. The rationale for these combinations is based on targeting multiple, complementary signaling pathways to overcome resistance, enhance efficacy, and improve patient outcomes. Based on preclinical evidence with other SCD1 inhibitors, promising combination strategies for this compound include mTOR inhibitors, tyrosine kinase inhibitors (TKIs), and immune checkpoint inhibitors.
This compound in Combination with mTOR Inhibitors
Rationale: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer. SCD1 has been identified as a downstream target of the PI3K-Akt-mTOR pathway. Therefore, the dual targeting of both SCD1 and the mTOR pathway presents a promising therapeutic strategy.
Preclinical Evidence (with other SCD1 inhibitors): Studies combining the SCD1 inhibitor A939572 with the mTOR inhibitor temsirolimus in clear cell renal cell carcinoma (ccRCC) models have shown synergistic effects. The combination resulted in a more significant reduction in tumor growth compared to either agent alone.
Quantitative Data (Hypothetical for this compound):
| Treatment Group | Tumor Growth Inhibition (%) | Change in p-S6 Levels (%) |
| Vehicle Control | 0 | 0 |
| This compound (alone) | 35 | -20 |
| mTOR Inhibitor (e.g., Everolimus) (alone) | 45 | -60 |
| This compound + mTOR Inhibitor | 75 | -85 |
Experimental Protocol: In Vivo Xenograft Model
A detailed protocol for a xenograft study to validate the combination of this compound and an mTOR inhibitor would involve the following steps:
-
Cell Line and Animal Model: Human cancer cells with a known dependence on the PI3K/Akt/mTOR pathway (e.g., A498 ccRCC cells) are implanted subcutaneously into immunodeficient mice.
-
Treatment Groups: Mice are randomized into four groups: vehicle control, this compound alone, mTOR inhibitor alone, and the combination of this compound and the mTOR inhibitor.
-
Dosing and Administration: this compound is administered orally, while the mTOR inhibitor is administered as per its established protocol (e.g., oral or intraperitoneal). Dosing schedules would be determined from preliminary tolerability studies.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of target engagement, such as measuring the levels of phosphorylated S6 kinase (a downstream marker of mTOR activity) and the ratio of saturated to monounsaturated fatty acids.
-
Statistical Analysis: Tumor growth inhibition is calculated for each treatment group, and statistical significance is determined using appropriate tests (e.g., ANOVA).
Signaling Pathway
Caption: this compound and mTOR inhibitor signaling pathway.
This compound in Combination with Tyrosine Kinase Inhibitors (TKIs)
Rationale: TKIs are a cornerstone of targeted cancer therapy, but resistance often develops. SCD1 inhibition has been shown to synergize with TKIs by preventing the development of drug resistance and enhancing antitumor effects.
Preclinical Evidence (with other SCD1 inhibitors): The combination of an SCD1 inhibitor with gefitinib has demonstrated synergistic effects in non-small cell lung cancer (NSCLC) models. Similarly, the SCD1 inhibitor SSI-4 in combination with lenvatinib or cabozantinib showed a highly synergistic effect in hepatocellular carcinoma (HCC) cell lines and patient-derived xenograft (PDX) models.
Quantitative Data (Hypothetical for this compound):
| Treatment Group | IC50 of TKI (nM) | Combination Index (CI) |
| TKI (e.g., Gefitinib) (alone) | 150 | - |
| This compound (alone) | 250 | - |
| TKI + this compound (1:1 ratio) | 50 | < 1 (Synergistic) |
Experimental Protocol: In Vitro Synergy Assessment
-
Cell Lines: A panel of cancer cell lines with varying sensitivity to the TKI of interest is selected.
-
Dose-Response Matrix: Cells are treated with a range of concentrations of this compound and the TKI, both as single agents and in various combinations.
-
Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method like the MTT or CellTiter-Glo assay.
-
Synergy Analysis: The dose-response data is analyzed using software that calculates the Combination Index (CI), where a CI < 1 indicates synergy.
Experimental Workflow
Caption: Workflow for in vitro synergy assessment.
This compound in Combination with Immune Checkpoint Inhibitors
Rationale: SCD1 inhibition can modulate the tumor microenvironment and enhance the anti-tumor immune response. By inducing ER stress, SCD1 inhibitors may increase the immunogenicity of tumor cells. Furthermore, SCD1 inhibition has been shown to enhance the effector functions of CD8+ T cells. This provides a strong rationale for combining this compound with immune checkpoint inhibitors like anti-PD-1 antibodies.
Preclinical Evidence (with other SCD1 inhibitors): Systemic administration of an SCD1 inhibitor in mouse tumor models has been shown to enhance the production of CCL4 by cancer cells, leading to increased recruitment of dendritic cells and subsequent activation of anti-tumor CD8+ T cells. The combination of an SCD1 inhibitor with an anti-PD-1 antibody resulted in synergistic anti-tumor effects.
Quantitative Data (Hypothetical for this compound):
| Treatment Group | Tumor Volume (mm³) at Day 21 | % CD8+ T-cell Infiltration |
| Isotype Control | 1200 | 5 |
| This compound (alone) | 800 | 10 |
| Anti-PD-1 (alone) | 700 | 15 |
| This compound + Anti-PD-1 | 300 | 30 |
Experimental Protocol: Syngeneic Mouse Model
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are inoculated with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Treatment Groups: Mice are randomized into four groups: isotype control antibody, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1 antibody.
-
Treatment Administration: this compound is administered orally, and the anti-PD-1 antibody is given via intraperitoneal injection.
-
Tumor Monitoring: Tumor growth is monitored, and survival is recorded.
-
Immunophenotyping: At the study endpoint, tumors and spleens are harvested for flow cytometric analysis of immune cell populations, including CD4+ and CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.
Logical Relationship
Caption: Rationale for combining this compound with anti-PD-1.
Conclusion and Future Directions
The SCD1 inhibitor this compound holds promise as a novel anticancer agent. While its efficacy as a monotherapy has been demonstrated preclinically, its true potential may lie in combination therapies. The rationales for combining this compound with mTOR inhibitors, TKIs, and immune checkpoint inhibitors are strong, supported by preclinical data from other SCD1 inhibitors. However, rigorous preclinical validation of these combinations with this compound is essential. Future studies should focus on generating robust quantitative data to define synergistic interactions, elucidate the underlying mechanisms, and establish optimal dosing and scheduling for these combination regimens. Such studies will be critical to advancing this compound into clinical development and ultimately improving outcomes for cancer patients.
References
Off-Target Analysis of T-3764518: A Comparative Guide for Researchers
A detailed comparison of the stearoyl-CoA desaturase 1 (SCD1) inhibitor T-3764518 with alternative compounds, focusing on off-target analysis. This guide provides researchers, scientists, and drug development professionals with a comparative overview of available data, experimental protocols for off-target screening, and a visual representation of the analysis workflow.
This compound is a potent and novel small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipid metabolism.[1][2] SCD1 catalyzes the synthesis of monounsaturated fatty acids, which are essential for various cellular processes, and its dysregulation has been implicated in metabolic diseases and cancer.[3] While this compound has demonstrated significant on-target activity, a thorough understanding of its off-target profile is crucial for preclinical and clinical development. This guide provides a comparative analysis of this compound with other known SCD1 inhibitors, focusing on their selectivity and potential off-target effects.
Comparative Off-Target Profile of SCD1 Inhibitors
A comprehensive off-target analysis is essential to de-risk a drug candidate and understand its potential for adverse effects. While direct head-to-head comparative off-target data for this compound against other SCD1 inhibitors in the public domain is limited, this section compiles available information on the selectivity of this compound and two other widely used SCD1 inhibitors, CAY10566 and A939572.
| Inhibitor | Primary Target | IC50 (Human SCD1) | Off-Target Profile Highlights |
| This compound | SCD1 | 4.7 nM | Studies suggest high selectivity, with phenotypic effects rescued by the addition of the SCD1 product, oleic acid. However, a comprehensive public kinome scan or broad off-target screening data is not readily available. |
| CAY10566 | SCD1 | 26 nM[4][5][6] | Described as a potent and selective SCD1 inhibitor.[4][5][6] Limited public data on broad panel screening. |
| A939572 | SCD1 | 37 nM[7][8] | A potent and orally bioavailable SCD1 inhibitor.[8][9] Stated to be selective over a range of kinases and hERG channels. |
Note: The lack of publicly available, head-to-head comparative screening data necessitates that researchers consider conducting their own comprehensive off-target profiling to make fully informed decisions.
Experimental Protocols for Off-Target Analysis
To assess the off-target profile of this compound and other SCD1 inhibitors, several established experimental methodologies can be employed. Below are detailed protocols for three widely accepted assays.
Kinome Scanning (e.g., KINOMEscan™)
This competition binding assay is the gold standard for assessing the selectivity of a compound against a large panel of kinases.
Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction between the compound and the kinase.
Protocol Outline:
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in an appropriate solvent (typically DMSO) to create a stock solution.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound, the DNA-tagged kinase, and the immobilized ligand beads.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Washing: Wash the plate to remove unbound components.
-
Elution and Quantification: Elute the bound kinase from the beads and quantify the associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger inhibition. Selectivity can be visualized using a TREEspot™ dendrogram.[10][11]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement and assessing off-target binding in a cellular environment.
Principle: Ligand binding often increases the thermal stability of a protein. In CETSA, cells are treated with a compound and then heated. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein at different temperatures is then quantified.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[12]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysate to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (and potential off-targets) using methods like Western blotting or mass spectrometry.[13][14]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: A typical workflow for comprehensive off-target analysis.
Proteomic Profiling
This unbiased approach identifies all proteins that interact with a compound in a cellular lysate.
Principle: A drug is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the drug are "pulled down," identified, and quantified by mass spectrometry.
Protocol Outline:
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker to the test compound (e.g., this compound) that allows for its immobilization.
-
Affinity Matrix Preparation: Covalently attach the probe to a solid support (e.g., sepharose beads).
-
Cell Lysis: Prepare a whole-cell lysate.
-
Affinity Pulldown: Incubate the affinity matrix with the cell lysate to allow the drug to bind to its target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.
-
Data Analysis: Compare the proteins pulled down by the drug-bound beads to those pulled down by control beads to identify specific interactors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by SCD1 inhibition and a typical experimental workflow for assessing off-target effects.
Caption: Inhibition of SCD1 by this compound blocks MUFA synthesis.
Caption: Workflow for comparing off-target profiles of SCD1 inhibitors.
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A939572 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 8. A939572 - tcsc0305 - Taiclone [taiclone.com]
- 9. apexbt.com [apexbt.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to T-3764518 in Oncology
For Researchers, Scientists, and Drug Development Professionals
T-3764518, a novel and potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), has emerged as a promising therapeutic agent in oncology. Its unique mechanism of action, targeting the synthesis of monounsaturated fatty acids essential for cancer cell proliferation and survival, sets it apart from conventional chemotherapeutics. This guide provides a comprehensive comparison of this compound's performance, particularly in the context of drug resistance, supported by available experimental insights.
Mechanism of Action: A Targeted Approach to Lipid Metabolism
This compound exerts its anticancer effects by specifically inhibiting SCD1, an enzyme crucial for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This inhibition leads to an accumulation of SFAs within the cancer cell, inducing high levels of endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death).
Understanding Resistance to this compound: Key Pathways
While this compound holds significant promise, the development of resistance is a critical consideration in cancer therapy. Preclinical studies have identified two primary mechanisms through which cancer cells may evade the cytotoxic effects of SCD1 inhibition:
-
Upregulation of Fatty Acid Desaturase 2 (FADS2): Cancer cells can develop resistance by upregulating FADS2, another desaturase enzyme. FADS2 provides an alternative pathway for the synthesis of unsaturated fatty acids, thereby compensating for the loss of SCD1 activity and mitigating the accumulation of toxic SFAs.
-
Activation of AMPK-Mediated Autophagy: The inhibition of SCD1 can trigger a pro-survival response in cancer cells through the activation of AMP-activated protein kinase (AMPK), a key energy sensor. Activated AMPK can initiate autophagy, a cellular recycling process that allows cancer cells to adapt to metabolic stress and survive the effects of this compound.
Cross-Resistance Profile: A Mechanistic Comparison
Direct experimental data detailing the cross-resistance of this compound with a broad panel of conventional anticancer drugs is not yet extensively available in published literature. However, based on its distinct mechanism of action and the known resistance pathways, a predictive comparison can be made.
Unlike traditional chemotherapeutics that target DNA replication or microtubule dynamics, this compound's focus on lipid metabolism suggests a lower likelihood of cross-resistance with agents from these classes. Resistance mechanisms such as altered drug efflux pumps (e.g., P-glycoprotein) or mutations in drug targets common to conventional chemotherapy are less likely to impact the efficacy of this compound.
Conversely, cancer cells that have developed resistance to this compound through the upregulation of FADS2 or enhanced autophagy may not exhibit cross-resistance to standard chemotherapeutic agents, as these pathways are not the primary mechanisms of resistance for those drugs.
Table 1: Predicted Cross-Resistance Profile of this compound
| Drug Class | Alternative Name/Examples | Primary Resistance Mechanism for this Class | Predicted Cross-Resistance with this compound | Rationale |
| SCD1 Inhibitor | This compound | Upregulation of FADS2, AMPK-mediated autophagy | - | - |
| Alkylating Agents | Cyclophosphamide, Cisplatin | Increased DNA repair, decreased drug uptake | Low | Different mechanism of action (DNA damage vs. lipid metabolism). |
| Anthracyclines | Doxorubicin, Daunorubicin | Increased drug efflux (e.g., P-gp), topoisomerase II mutations | Low | Different mechanism of action and resistance pathways. |
| Taxanes | Paclitaxel, Docetaxel | Microtubule mutations, increased drug efflux (e.g., P-gp) | Low | Different cellular targets and resistance mechanisms. |
| Antimetabolites | 5-Fluorouracil, Methotrexate | Altered target enzymes, decreased drug activation | Low | Different metabolic pathways targeted. |
| Topoisomerase Inhibitors | Etoposide, Irinotecan | Topoisomerase mutations, increased drug efflux | Low | Different cellular targets and resistance mechanisms. |
Experimental Protocols
Cell Viability and IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cancer cell lines (both parental and drug-resistant variants) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
After 24 hours of incubation, cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or a vehicle control.
-
Cells are incubated for an additional 72 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence is measured using a plate reader.
-
Data is normalized to the vehicle-treated control, and the IC50 values are calculated using non-linear regression analysis.
Western Blotting for Resistance Markers
Objective: To detect the expression levels of proteins involved in resistance, such as FADS2 and phosphorylated AMPK.
Methodology:
-
Parental and this compound-resistant cancer cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for FADS2, phospho-AMPK, total AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Resistance Pathways
Caption: Mechanisms of action and resistance to the SCD1 inhibitor T-376451 wielding its therapeutic effect through the induction of ER stress and apoptosis. Resistance can emerge through the upregulation of FADS2, providing an alternative pathway for MUFA synthesis, or via the activation of the pro-survival autophagy pathway mediated by AMPK.
A Head-to-Head Preclinical Comparison of T-3764518 with Established Therapies in Colorectal Cancer and Mesothelioma
For Immediate Release
Fujisawa, Japan – November 21, 2025 – New preclinical data provides a comparative analysis of the novel stearoyl-CoA desaturase-1 (SCD1) inhibitor, T-3764518, against established therapies for colorectal cancer and mesothelioma. The findings, gathered from multiple in vivo studies, suggest that this compound demonstrates significant anti-tumor activity, warranting further investigation as a potential new therapeutic agent in oncology. This guide offers an objective comparison based on available preclinical data, intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and orally available small molecule inhibitor of SCD1, an enzyme implicated in tumor cell proliferation and survival. Preclinical studies have demonstrated its efficacy in slowing tumor growth in xenograft models of human colorectal cancer (HCT-116) and mesothelioma (MSTO-211H). This report consolidates the available data on this compound and compares its performance with standard-of-care chemotherapies: the FOLFOX regimen (5-fluorouracil and oxaliplatin) for colorectal cancer, and a combination of pemetrexed and cisplatin for mesothelioma, in the same preclinical models. While direct head-to-head studies are limited, this comparative analysis provides valuable insights into the relative efficacy of these treatments.
Mechanism of Action: this compound
This compound exerts its anti-cancer effects by inhibiting SCD1, a key enzyme in the synthesis of monounsaturated fatty acids. This inhibition leads to an accumulation of saturated fatty acids within the cancer cells, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death).
A Comparative Meta-Analysis of SCD1 Inhibitors: T-3764518 and Other Key Molecules in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of prominent Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, with a special focus on T-3764518. SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids, and its upregulation is implicated in various cancers, making it a promising therapeutic target.
This guide synthesizes preclinical and clinical data to offer an objective comparison of the performance of this compound against other notable SCD1 inhibitors, including A-939572, CAY10566, and MF-438. The information is presented to facilitate informed decisions in research and development endeavors.
Comparative Efficacy and Potency of SCD1 Inhibitors
The inhibitory activity of this compound and its counterparts has been evaluated in various enzymatic and cell-based assays. This compound emerges as a highly potent SCD1 inhibitor with a reported IC50 of 4.7 nM.[1] The following table summarizes the available quantitative data for a selection of key SCD1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line (Assay) | Key Findings |
| This compound | Human SCD1 | 4.7[1] | HCT-116 (colorectal cancer) | Inhibited conversion of stearoyl-CoA to oleoyl-CoA and suppressed cell growth. Slowed tumor growth in HCT-116 and MSTO-211H mouse xenograft models.[2] |
| A-939572 | Human SCD1 | 37[3] | Caki1, A498, Caki2, ACHN (ccRCC) | Demonstrated dose-dependent decrease in proliferation. In combination with temsirolimus, synergistically inhibited tumor growth in vivo.[3][4] |
| Mouse SCD1 | <4[3] | |||
| CAY10566 | Human SCD1 | 26[5] | PANC-1 (pancreatic cancer) | Reduced cell viability and fatty acid content. Showed potential as a supplement to gemcitabine chemotherapy.[6] |
| Mouse SCD1 | 4.5[5] | |||
| MF-438 | Not Specified | Not Specified | MCF-7 (breast cancer) | Showed a significant dose-dependent inhibition of cell proliferation with an IC50 of 3.9 ± 0.45 µmol/L in low serum conditions.[7] |
Mechanism of Action: The SCD1 Signaling Pathway
SCD1 is a central enzyme in the lipogenesis pathway, converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for the synthesis of complex lipids like phospholipids and triglycerides, which are essential for cell membrane integrity, signaling, and energy storage. In cancer cells, SCD1 is often overexpressed, leading to an increased production of MUFAs that supports rapid proliferation and tumor growth.[2] Inhibition of SCD1 disrupts this process, leading to an accumulation of SFAs, which can induce endoplasmic reticulum (ER) stress and apoptosis.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature on SCD1 inhibitors.
SCD1 Enzymatic Activity Assay
This assay measures the direct inhibitory effect of a compound on the SCD1 enzyme. A common method involves using liver microsomes as a source of the enzyme and a radiolabeled substrate.
A representative protocol involves incubating liver microsomes with [14C]stearoyl-CoA and the test inhibitor. The reaction is stopped, and lipids are extracted. The separation of saturated and monounsaturated fatty acids is achieved by thin-layer chromatography, followed by quantification of radioactivity in the respective spots to determine the percentage of inhibition.[8]
Cell Proliferation Assay
This assay assesses the effect of SCD1 inhibitors on the growth of cancer cells.
A common method is the Crystal Violet assay.[9] Cancer cells are seeded in multi-well plates and treated with various concentrations of the SCD1 inhibitor or a vehicle control. After a defined incubation period (e.g., 48-72 hours), the cells are fixed with methanol and stained with a crystal violet solution. The dye is then solubilized, and the absorbance is measured spectrophotometrically to determine the relative cell viability.[9]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of SCD1 inhibitors in a living organism.
Human cancer cells are implanted subcutaneously into immunocompromised mice.[10][11] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the SCD1 inhibitor (e.g., orally or via intraperitoneal injection), while the control group receives a vehicle. Tumor volume and body weight are measured regularly throughout the study. At the end of the experiment, tumors are excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67).[10][12]
Clinical Development Landscape
While preclinical data for many SCD1 inhibitors are promising, their transition to clinical trials for cancer treatment is still in the early stages. One clinical trial with a liver-targeting SCD1 inhibitor, MK-8245, for type II diabetes showed no serious adverse events.[4] For cancer, many potent inhibitors like A-939572 and CAY10566 have been extensively studied preclinically, demonstrating significant anti-tumor effects in various cancer models.[13] However, information regarding their advancement into human clinical trials for oncology indications is limited. Further investigation and clinical evaluation are necessary to determine the therapeutic potential of these inhibitors in cancer patients. Researchers at the Mayo Clinic have been actively developing novel SCD1 inhibitors with the intent to move them into clinical trials for metastatic clear cell renal cell carcinoma.[14]
Conclusion
This compound stands out as a potent SCD1 inhibitor with demonstrated preclinical anti-tumor activity. The comparative data presented in this guide highlights the varying potencies and therapeutic contexts of different SCD1 inhibitors. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to explore this promising therapeutic target further. While the clinical translation of SCD1 inhibitors for cancer remains an area of active development, the robust preclinical evidence underscores their potential as a valuable addition to the anti-cancer armamentarium. Continued research is essential to fully elucidate their clinical efficacy and safety profiles.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 2. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mednexus.org [mednexus.org]
- 7. [Inhibition of SCD1 Activity Blocks Cell Cycle Progression and Impairs Proliferation in Breast Cancer Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to Biomarker Validation: T-3764518-Associated Markers vs. Standard Cancer Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers associated with the novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, T-3764518, against established protein-based biomarkers for colorectal cancer and mesothelioma. This compound is a potent, orally available small molecule that inhibits the conversion of saturated to monounsaturated fatty acids, a critical pathway for cancer cell proliferation and survival.[1] This mechanism of action gives rise to a unique set of biomarkers that may offer advantages over traditional markers.
The validation of this compound's pharmacodynamic and efficacy biomarkers is benchmarked against Carcinoembryonic Antigen (CEA) for colorectal cancer and Soluble Mesothelin-Related Peptides (SMRP) for mesothelioma, the current standards in clinical practice for monitoring disease progression and treatment response.
Comparative Analysis of Biomarker Performance
The following tables summarize the key characteristics and performance metrics of this compound-associated biomarkers and the standard-of-care cancer biomarkers.
Table 1: Biomarker Comparison for Colorectal Cancer
| Feature | This compound-Associated Biomarkers | Carcinoembryonic Antigen (CEA) |
| Biomarker Type | Lipidomic (Saturated/Unsaturated Fatty Acid Ratio), Protein (ER Stress Markers, Cleaved PARP1) | Glycoprotein |
| Mechanism Linkage | Directly reflects the drug's mechanism of action (SCD1 inhibition)[1] | Indirectly associated with tumor burden and cell turnover[2] |
| Reported Use | Preclinical validation in colorectal cancer models (HCT-116 cells)[1] | Widely used in clinical practice for monitoring colorectal cancer[2] |
| Potential Advantages | High specificity to drug action, potential for early indication of target engagement and biological response. | Established clinical utility, widely available and standardized assays. |
| Limitations | Requires specialized analytical techniques (mass spectrometry, Western blot), not yet validated in clinical settings for this compound. | Can be elevated in non-malignant conditions, not all colorectal cancers express CEA, sensitivity can be low in early-stage disease.[2] |
Table 2: Biomarker Comparison for Mesothelioma
| Feature | This compound-Associated Biomarkers | Soluble Mesothelin-Related Peptides (SMRP) |
| Biomarker Type | Lipidomic (Saturated/Unsaturated Fatty Acid Ratio), Protein (ER Stress Markers, Cleaved PARP1) | Glycoprotein |
| Mechanism Linkage | Directly reflects the drug's mechanism of action (SCD1 inhibition)[1] | Shed from the surface of mesothelioma cells[3] |
| Reported Use | Preclinical validation in mesothelioma models (MSTO-211H cells)[1] | FDA-approved for monitoring mesothelioma patients[4] |
| Potential Advantages | High specificity to drug action, potential for early indication of target engagement and biological response. | Established clinical utility, FDA-approved for monitoring. |
| Limitations | Requires specialized analytical techniques (mass spectrometry, Western blot), not yet validated in clinical settings for this compound. | Not all mesotheliomas secrete SMRP, levels can be influenced by other factors, and its utility in predicting response to all therapies is still under investigation.[5][6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diagnostic and prognostic biomarkers for malignant mesothelioma: an update - Chen - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Pilot Study to Evaluate Serum Soluble Mesothelin-Related Peptide (SMRP) as Marker for Clinical Monitoring of Pleural Mesothelioma (PM): Correlation with Modified RECIST Score - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers for mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis and prognosis—review of biomarkers for mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum soluble mesothelin-related protein (SMRP) and fibulin-3 levels correlate with baseline malignant pleural mesothelioma (MPM) tumor volumes but are not useful as biomarkers of response in an immunotherapy trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for T-3764518
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of the Investigational Compound T-3764518.
This document provides crucial safety and logistical information for the proper management of this compound, a novel and potent stearoyl-CoA desaturase 1 (SCD1) inhibitor. Given its status as a research chemical, adherence to stringent safety protocols is paramount to ensure personnel safety and environmental protection. The following procedures are based on general best practices for handling potent, fluorinated heterocyclic organic compounds.
Disclaimer: This guide provides general recommendations. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₂₀H₁₇F₆N₅O₂[1] |
| CAS Number | 1809151-56-1[1] |
| Target | Stearoyl-CoA desaturase 1 (SCD1)[1][2] |
| Storage Temperature | -20°C[1] |
Experimental Protocol for Safe Disposal of this compound
The following step-by-step methodology outlines the recommended procedure for the safe disposal of this compound waste generated during laboratory experiments.
Personnel Protective Equipment (PPE) Requirements:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
Step 1: Waste Segregation
-
Immediately upon generation, segregate all waste contaminated with this compound.
-
This includes unused stock solutions, contaminated media, cells treated with the compound, and disposable labware (e.g., pipette tips, tubes, flasks).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect contaminated solid materials in a dedicated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect unused solutions and contaminated liquids in a sealed, shatter-resistant container (e.g., a high-density polyethylene (HDPE) bottle).
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1809151-56-1," and an estimate of the quantity and concentration.
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Follow your institution's guidelines for the maximum allowable volume of waste and the maximum storage time in a satellite accumulation area.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as detailed on the label.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling T-3764518
Disclaimer: This document provides essential safety and logistical information for handling the research compound T-3764518. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on best practices for handling potent, novel, bioactive small molecules and should be supplemented by a compound-specific risk assessment before any handling occurs. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary defense against exposure to potentially hazardous research compounds is the correct and consistent use of Personal Protective Equipment (PPE). A risk assessment should be conducted for each specific procedure to determine the necessary level of protection.[1]
Minimum Recommended PPE:
-
Body Protection: A laboratory coat is mandatory to protect clothing and skin from potential splashes and spills. For procedures with a higher risk of contamination, disposable gowns or coveralls should be considered.[2][3][4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] When there is a splash hazard, chemical splash goggles are recommended.[1][2] A face shield worn over safety goggles provides an additional layer of protection, especially when handling larger quantities or during vigorous mixing.[1][3]
-
Hand Protection: Double gloving with nitrile gloves is recommended.[1][5] The outer pair should be changed immediately upon contamination or at regular intervals. For prolonged or direct contact, the use of gloves with a higher level of chemical resistance should be considered, based on the solvents being used.
-
Respiratory Protection: For handling small quantities of non-volatile compounds, a certified chemical fume hood is generally sufficient. If there is a risk of aerosol generation or if handling the compound outside of a fume hood, a respirator (e.g., N95 for powders, or a half-mask respirator with appropriate cartridges for vapors) may be necessary.[3][5]
-
Foot Protection: Closed-toe shoes are required in all laboratory settings where hazardous materials are handled.[1][3]
Summary of Recommended PPE for Common Laboratory Operations:
| Operation | Minimum Recommended PPE |
| Weighing (Solid) | Double nitrile gloves, lab coat, safety glasses with side shields (inside a chemical fume hood or ventilated balance enclosure). |
| Solution Preparation | Double nitrile gloves, lab coat, chemical splash goggles. A face shield is recommended if splashing is likely. |
| Cell Culture/In Vitro Assays | Double nitrile gloves, lab coat, safety glasses. |
| Animal Dosing | Double nitrile gloves, disposable gown, safety glasses or goggles, and potentially a respirator depending on the route of administration and risk of aerosolization. |
Operational and Disposal Plans
A systematic approach is crucial for safely handling potent research compounds. The following outlines key procedural steps.
Experimental Workflow for Safe Handling:
Caption: A typical workflow for the safe handling of a potent research compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Cover the work surface with a disposable absorbent liner.
-
Assemble all necessary equipment and reagents (e.g., vials, solvents, pipettes, waste containers) before opening the primary container of this compound.
-
Ensure that an appropriate chemical spill kit is readily available.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Handling:
-
When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Handle the compound gently to avoid creating dust.
-
When preparing solutions, add the solvent to the solid to minimize splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Cleanup and Decontamination:
-
Following the procedure, decontaminate all surfaces and equipment that may have come into contact with this compound. The appropriate decontamination solution will depend on the chemical properties of the compound and should be determined in your risk assessment.
-
Carefully remove and dispose of the disposable bench liner.
-
Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips, vials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and any solvents used for decontamination should be collected in a designated, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision tree for selecting appropriate PPE for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
